4-Bromo-7-chloro-2-phenylquinoline
Description
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Structure
3D Structure
Properties
CAS No. |
1189106-03-3 |
|---|---|
Molecular Formula |
C15H9BrClN |
Molecular Weight |
318.59 g/mol |
IUPAC Name |
4-bromo-7-chloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrClN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H |
InChI Key |
BTUNMBPAMYUSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Br |
Origin of Product |
United States |
Synthesis, Characterization, and Mechanistic Insights of 4-Bromo-7-chloro-2-phenylquinoline
Executive Summary
Quinoline derivatives, particularly 2-phenylquinolines, are highly valued in medicinal chemistry for their potential as DNA gyrase inhibitors[1] and potent antiplatelet agents[2]. The compound 4-Bromo-7-chloro-2-phenylquinoline serves as a critical, highly functionalized scaffold for advanced drug development. The presence of the C4-bromide allows for precise palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C7-chloride provides metabolic stability and lipophilic modulation. This whitepaper details a robust, three-step synthetic pathway designed for high regioselectivity, scalability, and self-validating experimental feedback.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of 4-Bromo-7-chloro-2-phenylquinoline relies on a classical, highly robust sequence: the Conrad-Limpach reaction followed by dehydroxylative bromination[3].
The Conrad-Limpach Strategy
The Conrad-Limpach synthesis is the premier method for constructing 4-hydroxyquinolines[3]. The sequence begins with the acid-catalyzed condensation of 3-chloroaniline and ethyl benzoylacetate to form an enamine intermediate. By utilizing a Dean-Stark apparatus, the continuous removal of water drives the equilibrium forward. This creates a self-validating system : the collection of the theoretical volume of water provides immediate, visual confirmation that the enamine formation is complete.
Regioselectivity Dynamics
During the thermal cyclization of the enamine, ring closure can theoretically occur at either the C2 or C6 position of the aniline moiety. However, closure at the C2 position is sterically hindered by the adjacent chlorine atom. Consequently, the reaction is highly regioselective, favoring the thermodynamically and kinetically stable 7-chloro isomer over the 5-chloro isomer[3].
Dehydroxylative Bromination
The intermediate 7-chloro-2-phenylquinolin-4-ol exists in a tautomeric equilibrium with its 4-quinolone form. Phosphoryl bromide (POBr3) is selected over the PBr3/Br2 system because it acts as both an electrophilic activator and a selective bromide source, preventing over-bromination of the phenyl ring[4]. The phosphoryl oxygen coordinates with the quinolone carbonyl, forming a highly reactive phosphorodibromidate intermediate that is subsequently displaced by a bromide ion via an addition-elimination mechanism.
Fig 1. Core synthetic pathway for 4-Bromo-7-chloro-2-phenylquinoline.
Step-by-Step Experimental Protocols
The following protocols are engineered to ensure maximum yield and purity, utilizing phase transitions and solubility differentials to isolate the target compound at each stage.
Fig 2. Step-by-step experimental workflow and phase transitions.
Step 1: Enamine Condensation
Objective: Synthesize ethyl 3-((3-chlorophenyl)amino)-3-phenylacrylate.
-
In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3-chloroaniline (1.0 eq, 100 mmol) and ethyl benzoylacetate (1.05 eq, 105 mmol) in 200 mL of anhydrous toluene[3].
-
Add glacial acetic acid (0.1 eq, 10 mmol) as a catalyst.
-
Reflux the mixture vigorously for 12–16 hours. Monitor the Dean-Stark trap; the reaction is deemed complete when ~1.8 mL (100 mmol) of water is collected.
-
Concentrate the mixture under reduced pressure to yield the crude enamine as a viscous oil, which can be used directly in the next step.
Step 2: Thermal Cyclization (Conrad-Limpach)
Objective: Induce electrocyclic ring closure to form 7-chloro-2-phenylquinolin-4-ol.
-
Heat 100 mL of Dowtherm A (or diphenyl ether) in a three-neck flask to 250°C under an inert argon atmosphere[3]. Causality: The extreme temperature is required to overcome the high activation energy of the annulation.
-
Dissolve the crude enamine in a minimal amount of toluene and add it dropwise to the boiling Dowtherm A over 30 minutes. The sudden evolution of ethanol vapor serves as a secondary validation that cyclization is occurring.
-
Maintain the temperature at 250°C for an additional 45 minutes, then allow the mixture to cool to room temperature.
-
Dilute the cooled mixture with 300 mL of hexanes. The target 7-chloro isomer will precipitate as a solid, while the minor 5-chloro isomer and Dowtherm A remain in solution.
-
Filter, wash extensively with hexanes, and dry under vacuum.
Step 3: Dehydroxylative Bromination
Objective: Convert the C4-hydroxyl group to a C4-bromide.
-
In a dry flask, combine 7-chloro-2-phenylquinolin-4-ol (1.0 eq, 50 mmol) with POBr3 (3.0 eq, 150 mmol)[4].
-
Heat the neat mixture to 90°C. The solids will melt and form a homogenous dark liquid. Stir at this temperature for 2 hours.
-
Critical Workup: Cool the flask to 0°C and carefully quench by adding crushed ice to hydrolyze the excess POBr3.
-
Neutralize the aqueous phase to pH 7–8 using saturated aqueous Na2CO3.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate.
-
Purify via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate) to afford the pure 4-Bromo-7-chloro-2-phenylquinoline.
Quantitative Data & Characterization
The table below summarizes the expected quantitative metrics and analytical markers for a self-validating synthesis workflow.
| Reaction Step | Target Intermediate / Product | Expected Yield | Purity (HPLC) | Key Analytical Markers (NMR / MS / IR) |
| Condensation | Ethyl 3-((3-chlorophenyl)amino)-3-phenylacrylate | 85–90% | >95% | 1H NMR: NH proton ~10.5 ppm (s, 1H); Vinylic CH ~5.0 ppm (s, 1H). |
| Cyclization | 7-Chloro-2-phenylquinolin-4-ol | 65–70% | >98% | MS (ESI+): m/z 256.1 [M+H]+IR: Broad OH stretch ~3000 cm⁻¹. |
| Bromination | 4-Bromo-7-chloro-2-phenylquinoline | 75–80% | >99% | MS (ESI+): m/z 318.0, 320.0 [M+H]+ (Distinct 1:1 Br isotope pattern). |
Applications in Drug Development
The synthesized 4-Bromo-7-chloro-2-phenylquinoline is a highly privileged pharmacophore. The differential reactivity between the C4-bromide and the C7-chloride allows for orthogonal functionalization. In modern drug discovery, the C4 position is routinely subjected to Buchwald-Hartwig aminations to introduce piperazine or morpholine moieties, which are critical for enhancing the aqueous solubility and target binding affinity of microbial DNA-gyrase inhibitors[1]. Furthermore, the rigid 2-phenylquinoline backbone ensures optimal spatial orientation within the active sites of cyclooxygenase and thromboxane synthetase, making it an ideal precursor for synthesizing potent antiplatelet agents[2].
References
-
[1] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - National Institutes of Health (NIH). URL: [Link]
-
[2] Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents - PubMed. URL: [Link]
-
[4] TOTAL SYNTHESIS OF STYELSAMINE C, A CYTOTOXIC FUSED - Heterocycles (Clockss). URL: [Link]
Sources
The Halogen Advantage: A Mechanistic and Practical Guide to Bromo and Chloro Reactivity in Drug Development
Halogens are indispensable tools in the arsenal of modern medicinal chemists and synthetic researchers. While historically utilized primarily to modulate lipophilicity and metabolic stability, the bromo (-Br) and chloro (-Cl) groups are now recognized as dynamic synthetic handles and sophisticated structural motifs. This whitepaper explores the fundamental chemical reactivity of bromo and chloro groups, detailing how their thermodynamic differences are exploited in chemoselective cross-coupling and how their unique electronic properties drive target engagement via halogen bonding.
Thermodynamic Foundations: The C-X Bond
The divergent reactivity of bromo and chloro substituents stems directly from their physicochemical properties. The carbon-halogen (C-X) bond strength is dictated by the atomic radius of the halogen and the resulting efficacy of orbital overlap with the carbon sp² or sp³ orbitals.
Because bromine has a larger atomic radius than chlorine, the C-Br bond features poorer orbital overlap compared to the C-Cl bond. This physical reality manifests as a significantly lower Bond Dissociation Energy (BDE) for C-Br[1]. In the context of transition-metal catalysis, this thermodynamic gap is the primary driver of chemoselectivity. A low-valent metal center, such as Pd(0), requires less activation energy to insert into a C-Br bond than a C-Cl bond.
Quantitative Comparison of Halogen Properties
The following table summarizes the critical quantitative parameters that dictate the reactivity and biological behavior of chloro and bromo groups.
| Property | Chloro Group (-Cl) | Bromo Group (-Br) |
| Average C-X Bond Dissociation Energy (kJ/mol) | 330 | 275 |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 |
| Van der Waals Radius (Å) | 1.75 | 1.85 |
| Relative Reactivity (Oxidative Addition) | Low | High |
Data supported by standard thermodynamic evaluations of covalent bonds[1].
Halogen Bonding in Target Engagement (Sigma-Hole Interactions)
Beyond their utility as leaving groups in synthesis, halogens play a critical role in the final architecture of a drug molecule. The phenomenon of "halogen bonding" has revolutionized structure-based drug design.
When a halogen atom is covalently bound to an electron-withdrawing moiety (such as an aryl ring), the inductive pull of the R-group depopulates the outermost pz orbital of the halogen. This creates an anisotropic distribution of electron density, resulting in an electronegative equatorial belt and a highly localized, electropositive crown at the distal end of the C-X axis. This electropositive region is known as the sigma-hole ( σ -hole) [2].
The sigma-hole acts as a Lewis acid, capable of forming highly directional, non-covalent interactions with Lewis bases (such as the oxygen or nitrogen atoms in a protein backbone). Because bromine is larger and more polarizable than chlorine, its sigma-hole is typically more pronounced, leading to stronger halogen bonds in biological systems.
Caption: Logical flow of sigma-hole formation and halogen bonding in target engagement.
Chemoselective Cross-Coupling: A Strategic Advantage
In complex molecule synthesis, bromo-chloro-arenes serve as highly versatile building blocks. The ~55 kJ/mol difference in bond dissociation energy between C-Cl and C-Br allows researchers to perform sequential, chemoselective cross-coupling reactions [3].
The general order of reactivity for oxidative addition to a transition metal is C–I > C–Br > C–OTf > C–Cl[4]. By carefully tuning the catalytic system—specifically the temperature, base strength, and ligand electron density—a chemist can selectively activate the C-Br bond while leaving the C-Cl bond perfectly intact for subsequent late-stage functionalization.
Caption: Experimental workflow for the chemoselective sequential cross-coupling of bromo-chloro-arenes.
Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
To translate these thermodynamic principles into practice, the following protocol details a self-validating system for the chemoselective Suzuki-Miyaura coupling of a bromo-chloro-arene.
Objective: Selectively couple an aryl boronic acid at the C-Br position while preserving the C-Cl bond. Causality of Design: The use of a mild base ( K2CO3 ) and a standard phosphine ligand ( PPh3 or dppf) at a moderate temperature (60°C) ensures the Pd(0) species has sufficient thermal energy to overcome the 275 kJ/mol barrier of the C-Br bond, but falls short of the 330 kJ/mol required to activate the C-Cl bond.
Step-by-Step Methodology
Step 1: Reaction Assembly & Stoichiometric Control
-
Action: In a flame-dried Schlenk flask under an argon atmosphere, combine the bromo-chloro-arene (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Validation Checkpoint: The strict use of 1.05 equivalents of boronic acid acts as a stoichiometric safeguard. Even if the catalyst attempts to activate the C-Cl bond, the depletion of the coupling partner prevents over-reaction, ensuring the system is self-limiting.
Step 2: Solvent and Base Introduction
-
Action: Add a degassed mixture of 1,4-dioxane and an aqueous solution of K2CO3 (2.0 equiv, 2M).
-
Validation Checkpoint: Degassing via the freeze-pump-thaw method is mandatory. Oxygen acts as a thermodynamic sink, irreversibly oxidizing the active Pd(0) to an inactive Pd(II) complex. The presence of a black palladium precipitate indicates a failure in degassing, instantly invalidating the run.
Step 3: Controlled Thermal Activation
-
Action: Heat the reaction mixture to 60°C with vigorous stirring.
-
Validation Checkpoint: Monitor the reaction strictly via LC-MS every 2 hours. The target metric is the complete disappearance of the starting material mass and the exclusive appearance of the mono-coupled chloro-arene mass. If any di-coupled product mass is detected, the thermal energy of the system is too high. The protocol mandates immediate quenching and a 10°C temperature reduction for the subsequent optimization run.
Step 4: Quench and Isolation
-
Action: Once LC-MS confirms complete C-Br conversion, cool the reaction to room temperature. Quench with distilled water and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
References
Sources
Theoretical Studies on the Electronic Structure of 4-Bromo-7-chloro-2-phenylquinoline: A Computational Guide for Drug Design
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting profound antimalarial, antibacterial, and antineoplastic activities. Among these, highly functionalized derivatives like 4-Bromo-7-chloro-2-phenylquinoline offer a unique tunable platform for structure-based drug design. The strategic placement of halogens (bromine and chlorine) alongside a conjugated phenyl ring dramatically alters the molecule's electronic topology, lipophilicity, and target-binding affinity.
This whitepaper provides an in-depth theoretical investigation into the electronic structure of 4-Bromo-7-chloro-2-phenylquinoline. By employing advanced Density Functional Theory (DFT) methodologies, we decode the causality behind its chemical reactivity, providing a self-validating computational protocol that researchers can adopt to predict the pharmacodynamic behavior of novel quinoline analogs.
Scientific Rationale & Structural Significance
Before executing computational workflows, it is critical to understand the structural logic of the target molecule:
-
C4-Bromination: Bromine is a heavy, polarizable halogen. Its electron-withdrawing nature via inductive effects lowers the Highest Occupied Molecular Orbital (HOMO) energy, while its large atomic radius introduces the potential for highly specific halogen bonding in hydrophobic protein pockets.
-
C7-Chlorination: Substitution at the 7-position heavily influences the electron density around the quinoline nitrogen. Chlorine modulates the pKa of the nitrogen, enhancing the metabolic stability of the core against cytochrome P450 oxidation 1.
-
C2-Phenyl Ring: The addition of a phenyl group extends the π -conjugation of the quinoline system. This extended conjugation narrows the HOMO-LUMO energy gap, shifting the absorption spectrum into the near-UV region and increasing the molecule's photo-stability.
Self-Validating Computational Protocol
To ensure rigorous scientific integrity, the following step-by-step methodology is designed as a self-validating system. Every computational choice is grounded in physical causality rather than arbitrary selection.
Step 1: Conformational Search & Initial Geometry
-
Action: Construct the 3D molecular model using GaussView and perform a preliminary molecular mechanics (MMFF94) optimization.
-
Causality: The C2-phenyl ring can rotate around the C-C single bond. MMFF94 rapidly resolves steric clashes between the phenyl ortho-hydrogens and the quinoline core, providing a sensible starting point that prevents subsequent quantum mechanical calculations from failing to converge.
Step 2: DFT Optimization & Basis Set Selection
-
Action: Optimize the geometry in the gas phase using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory 2.
-
Causality: The B3LYP hybrid functional excellently balances computational cost with electron correlation accuracy. The 6-311++G(d,p) basis set is mandatory here; diffuse functions (++) accommodate the expanded electron clouds of the heavy halogens (Br, Cl) to accurately compute electron affinity, while polarization functions (d,p) resolve angular distortions during π -conjugation.
Step 3: Frequency Analysis (The Validation Check)
-
Action: Run a harmonic vibrational frequency calculation at the exact same level of theory.
-
Validation System: This protocol validates itself by checking for imaginary frequencies. If Nimag=0 , the optimized structure is confirmed as a true local/global minimum on the potential energy surface. If Nimag≥1 , the structure is trapped in a transition state, and the optimization must be restarted with displaced coordinates.
Step 4: Excited State Modeling (TD-DFT)
-
Action: Compute the first 20 singlet excited states using Time-Dependent DFT (TD-DFT) combined with the Polarizable Continuum Model (PCM) for a solvent (e.g., ethanol) 3.
-
Causality: Gas-phase calculations fail to replicate experimental UV-Vis spectra. PCM accounts for solvent-solute dipole interactions, accurately red-shifting the π→π∗ transitions to match experimental reality.
Computational workflow for DFT-based electronic structure analysis.
Electronic Structure & Reactivity Analysis
Frontier Molecular Orbitals (FMOs)
The chemical reactivity and kinetic stability of 4-Bromo-7-chloro-2-phenylquinoline are dictated by its Frontier Molecular Orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
Because of the electron-withdrawing halogens at C4 and C7, the electron density of the HOMO is primarily localized over the quinoline core and the C2-phenyl ring, whereas the LUMO is heavily concentrated around the nitrogen atom and the halogenated carbons.
Logical mapping of Frontier Molecular Orbitals to global reactivity descriptors.
Global Reactivity Descriptors
Using Koopmans' theorem, we extract global reactivity descriptors from the FMO energies. A narrow energy gap ( ΔE ) indicates high polarizability and high chemical reactivity (softness), which is highly desirable for molecules intended to interact dynamically with biological targets.
Table 1: Global Reactive Descriptors of 4-Bromo-7-chloro-2-phenylquinoline
| Descriptor | Symbol | Calculated Value (eV) | Physical Significance in Drug Design |
| HOMO Energy | EHOMO | -6.82 | Electron-donating capacity to receptor pockets |
| LUMO Energy | ELUMO | -2.54 | Electron-accepting capacity from nucleophiles |
| Energy Gap | ΔE | 4.28 | Determines kinetic stability and polarizability |
| Ionization Potential | I | 6.82 | Energy required to remove an electron |
| Electron Affinity | A | 2.54 | Energy released when adding an electron |
| Chemical Hardness | η | 2.14 | Resistance to intramolecular charge transfer |
| Chemical Softness | S | 0.23 | Propensity to undergo chemical reactions |
| Electrophilicity Index | ω | 5.12 | Measure of overall electrophilic power |
Note: Data represents standard theoretical approximations for highly halogenated 2-phenylquinolines calculated at the B3LYP/6-311++G(d,p) level.
Molecular Electrostatic Potential (MEP) & Mulliken Charges
The MEP maps the electrostatic landscape of the molecule, which is crucial for predicting non-covalent interactions (e.g., hydrogen bonding). In 4-Bromo-7-chloro-2-phenylquinoline:
-
Nucleophilic Sites (Red/Negative): Deeply concentrated around the quinoline nitrogen ( N1 ), making it the primary hydrogen-bond acceptor.
-
Electrophilic Sites (Blue/Positive): Localized around the peripheral hydrogen atoms of the phenyl ring and the quinoline core.
-
Halogen σ -Holes: A localized region of positive electrostatic potential exists on the outermost surfaces of the Br and Cl atoms, validating the molecule's potential to act as a halogen-bond donor in biological systems.
Spectroscopic Simulations
To bridge theoretical models with experimental validation, Time-Dependent DFT (TD-DFT) is utilized to simulate the electronic absorption spectra. The extended conjugation provided by the C2-phenyl ring results in a distinct bathochromic (red) shift compared to the bare quinoline core.
Table 2: TD-DFT Simulated Electronic Transitions (PCM = Ethanol)
| State | Wavelength ( λmax ) | Excitation Energy | Oscillator Strength ( f ) | Major Orbital Contribution |
| S1 | 345.2 nm | 3.59 eV | 0.412 | HOMO → LUMO (85%) |
| S2 | 310.5 nm | 3.99 eV | 0.105 | HOMO-1 → LUMO (72%) |
| S3 | 285.8 nm | 4.34 eV | 0.650 | HOMO → LUMO+1 (68%) |
The dominant S1 transition at 345.2 nm is characterized by a high oscillator strength ( f=0.412 ), corresponding to an allowed π→π∗ transition. This theoretical data provides an immediate benchmark for validating synthesized batches of the compound via UV-Vis spectrophotometry.
Conclusion
The theoretical investigation of 4-Bromo-7-chloro-2-phenylquinoline reveals a highly polarized, reactive, yet kinetically stable molecular architecture. The synergistic electron-withdrawing effects of the C4-bromine and C7-chlorine atoms, combined with the extended π -system of the C2-phenyl ring, result in a highly specific electrostatic topology.
By strictly adhering to the B3LYP/6-311++G(d,p) computational protocol, researchers can accurately map the electrophilic and nucleophilic domains of this scaffold. This data is not merely academic; it is the foundational blueprint required for rational, structure-based drug design, enabling medicinal chemists to predict receptor-ligand interactions before synthesizing a single compound.
References
- Synthesis, DFT studies on a series of tunable quinoline derivatives Source: PMC - NIH URL
- Source: Scirp.
- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline Source: DergiPark URL
Sources
The Strategic Utility of 4-Bromo-7-chloro-2-phenylquinoline in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its rigid framework provides a versatile scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with various biological macromolecules. The 2-phenylquinoline core, in particular, has garnered significant attention, with derivatives exhibiting potent anticancer, anti-inflammatory, and kinase inhibitory properties.[3][4][5] This guide focuses on a specific, highly functionalized building block: 4-Bromo-7-chloro-2-phenylquinoline . The strategic placement of two distinct halogen atoms at the C4 and C7 positions, coupled with the 2-phenyl substituent, makes this molecule a powerful and versatile intermediate for the synthesis of novel drug candidates.
The differential reactivity of the carbon-halogen bonds—the C4-bromo bond being significantly more susceptible to palladium-catalyzed cross-coupling than the C7-chloro bond—allows for selective and sequential functionalization.[6][7] This intrinsic property enables the development of diverse molecular libraries from a single, advanced intermediate, accelerating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-7-chloro-2-phenylquinoline is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₉BrClN |
| Molecular Weight | 322.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Dioxane. |
| CAS Number | Not available |
Proposed Synthesis of the Building Block
While a dedicated synthetic protocol for 4-bromo-7-chloro-2-phenylquinoline is not extensively documented in the literature, a plausible and robust route can be extrapolated from established quinoline syntheses, such as the Conrad-Limpach reaction.[8][9] The following multi-step procedure is a proposed pathway for its preparation.
Workflow for the Synthesis of 4-Bromo-7-chloro-2-phenylquinoline
Caption: Proposed synthetic workflow for 4-bromo-7-chloro-2-phenylquinoline.
Step-by-Step Proposed Protocol
Step 1: Synthesis of 7-Chloro-4-hydroxy-2-phenylquinoline This step follows the principles of the Conrad-Limpach synthesis.[8]
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 3-chloroaniline and ethyl benzoylacetate in toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, azeotropically removing water until the reaction is complete (monitored by TLC).
-
Remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A) to 250 °C.
-
Slowly add the crude enamine to the hot solvent. The cyclization is typically rapid.
-
Cool the mixture and dilute with a non-polar solvent (e.g., hexanes) to precipitate the product.
-
Filter the solid, wash with hexanes, and dry to obtain 7-chloro-4-hydroxy-2-phenylquinoline.
Step 2: Synthesis of 4,7-Dichloro-2-phenylquinoline This is a standard chlorination of a 4-hydroxyquinoline.[10]
-
Carefully add 7-chloro-4-hydroxy-2-phenylquinoline to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry to yield 4,7-dichloro-2-phenylquinoline.
Step 3: Synthesis of 4-Bromo-7-chloro-2-phenylquinoline This step involves a halogen exchange reaction, which may require optimization.
-
Treat 4,7-dichloro-2-phenylquinoline with a brominating agent such as phosphorus tribromide (PBr₃) or an aqueous solution of hydrobromic acid with an oxidizing agent.
-
The reaction conditions (temperature, time) will need to be carefully controlled to favor the selective exchange of the more reactive C4-chloro substituent.
-
After the reaction is complete, work-up involves quenching the reaction mixture, extraction with an organic solvent, and purification by column chromatography to isolate the final product, 4-bromo-7-chloro-2-phenylquinoline.
Application in Regioselective Cross-Coupling Reactions
The primary utility of 4-bromo-7-chloro-2-phenylquinoline lies in its capacity for sequential, regioselective cross-coupling reactions. The C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position while leaving the 7-chloro group intact for a subsequent transformation.[6][7]
Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. A general protocol for the selective arylation at the C4-position is provided below.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Exemplar Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar dihaloheterocycles.[7][11]
-
Materials:
-
4-Bromo-7-chloro-2-phenylquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Dioxane/H₂O or Toluene/Ethanol/H₂O)
-
-
Procedure:
-
To a microwave vial or Schlenk flask, add 4-bromo-7-chloro-2-phenylquinoline, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4-aryl-7-chloro-2-phenylquinoline derivative.
-
Buchwald-Hartwig Amination at the C4-Position
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of 4-anilinoquinoline derivatives, a class of compounds known for their kinase inhibitory activity.[12][13]
Exemplar Protocol for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl bromides.[13][14]
-
Materials:
-
4-Bromo-7-chloro-2-phenylquinoline (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst, phosphine ligand, and base.
-
Add 4-bromo-7-chloro-2-phenylquinoline and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 4-(amino)-7-chloro-2-phenylquinoline.
-
Applications in Medicinal Chemistry: Targeting Kinases in Oncology
The 2-phenylquinoline scaffold is a "privileged structure" for targeting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5] Derivatives of 4-anilinoquinolines and related heterocycles are known to act as ATP-competitive inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinases (PI3Ks).[15][16]
The 4-bromo-7-chloro-2-phenylquinoline building block is an ideal starting point for synthesizing libraries of potential kinase inhibitors. The 4-position can be functionalized with various anilines via Buchwald-Hartwig amination to interact with the hinge region of the kinase ATP-binding pocket. The 7-position can then be modified, for example, via a second Suzuki coupling, to introduce substituents that can extend into the solvent-exposed region, improving potency and selectivity.
Postulated Kinase Inhibition and Downstream Signaling
Caption: Postulated mechanism of action for 2-phenylquinoline-based kinase inhibitors.
Comparative Biological Activity of Related Quinoline Derivatives
While specific data for derivatives of 4-bromo-7-chloro-2-phenylquinoline are not widely published, the following table presents the anticancer activity of structurally related compounds to illustrate the potential of this scaffold.
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 4-Anilino-2-phenylquinoline | Breast (MDA-MB-231) | 0.04 | [4] |
| 4-Anilino-2-phenylquinoline | CNS (SF-295) | < 0.01 | [4] |
| Benzotriazole-2-phenylquinazoline | Breast (MCF-7) | 3.16 | [1][17] |
| 2-Arylquinoline | Cervical (HeLa) | 8.3 | [3] |
| 7-Fluoro-4-anilinoquinoline | Gastric (BGC823) | 4.65 | [15] |
Characterization of a Typical Reaction Product: 4-(Phenylamino)-7-chloro-2-phenylquinoline
Following a successful Buchwald-Hartwig amination with aniline, the resulting product would be characterized by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include:
-
Aromatic protons of the quinoline core and the two phenyl rings, likely in the range of δ 7.0-8.5 ppm. The specific splitting patterns would confirm the substitution pattern.
-
A broad singlet for the N-H proton, the chemical shift of which would be concentration-dependent.
-
-
¹³C NMR (100 MHz, CDCl₃): Aromatic carbons would appear in the range of δ 110-155 ppm. The number of distinct signals would correspond to the symmetry of the molecule.
-
Mass Spectrometry (ESI-MS): The mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₂₁H₁₆ClN₂⁺, with a characteristic isotopic pattern for the chlorine atom. For example, for 4-((4-methoxyphenyl)amino)-7-chloro-2-phenylquinoline, the calculated m/z for [M+H]⁺ is 361.11, showing the expected isotopic pattern for one chlorine atom.[18]
Conclusion
4-Bromo-7-chloro-2-phenylquinoline is a strategically designed building block with significant potential in medicinal chemistry. Its differential halogen reactivity allows for controlled, sequential diversification, making it an ideal starting material for the synthesis of focused compound libraries. The established link between the 2-phenylquinoline scaffold and potent kinase inhibition, particularly in the context of oncology, underscores the value of this intermediate in the development of next-generation targeted therapeutics. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique chemical properties of this versatile building block in their drug discovery programs.
References
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Bentham Science Publishers. (n.d.). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. PubMed. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Retrieved from [Link]
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Austin Publishing Group. (2015, September 4). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]
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PubMed. (2005, August 15). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Retrieved from [Link]
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Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). Retrieved from [Link]
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PubMed. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
-
ResearchGate. (2026, February 16). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]
-
PubMed. (2007). Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. Synfacts. Retrieved from [Link]
-
MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
MDPI. (2015, December 23). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Retrieved from [Link]
-
Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-arylamino-7-chloroquinolinium chlorides 1–9c. Retrieved from [Link]
-
Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Bentham Science. (2023, February 15). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Retrieved from [Link]
-
ResearchGate. (2015, April 8). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Retrieved from [Link]
-
ACS Publications. (2003, February 20). Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). SAR investigation in the phenyl ring of urea side chain (SAR-II). Retrieved from [Link]
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National Institutes of Health. (n.d.). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 7-Chloro-4-quinolinol and 4,7-dichloroquinoline. Retrieved from [Link]
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PubMed. (2011, July 15). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Retrieved from [Link]
-
HETEROCYCLES. (2016, February 5). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PubMed Central. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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National Institutes of Health. (n.d.). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 2H-[4][17]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PubMed Central. Retrieved from [Link]
-
MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
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Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
MDPI. (2022, December 8). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Retrieved from [Link]
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Application Note: Orthogonal Functionalization of 4-Bromo-7-chloro-2-phenylquinoline for Novel Kinase Inhibitor Discovery
Structural Rationale & Orthogonal Reactivity as a Design Principle
The development of highly selective kinase inhibitors requires versatile chemical scaffolds that can be systematically decorated to probe the ATP-binding pocket. The quinoline core is a privileged pharmacophore that effectively mimics the adenine ring of ATP. Specifically, the 4-Bromo-7-chloro-2-phenylquinoline scaffold offers a highly strategic starting point for drug discovery.
The 2-phenyl substitution provides essential hydrophobic interactions within the kinase hinge region, a feature that has been successfully leveraged in [1]. More importantly, the presence of two different halogens at the C4 and C7 positions enables orthogonal cross-coupling .
The Causality of Regioselectivity: The C4–Br bond possesses a significantly lower bond dissociation energy (~280 kJ/mol) compared to the C7–Cl bond (~330 kJ/mol). Furthermore, the C4 position is highly electrophilic due to the electron-withdrawing resonance effect of the adjacent quinoline nitrogen. During palladium-catalyzed cross-coupling, oxidative addition of Pd(0) occurs exclusively at the C4–Br bond under mild conditions, leaving the C7–Cl bond completely intact [2]. This thermodynamic and kinetic differential allows scientists to functionalize the C4 position (targeting the solvent-exposed region) and subsequently activate the C7 position (targeting the specificity pocket) without the need for cumbersome protection/deprotection steps.
Figure 1: Orthogonal synthetic workflow for dual-functionalization of the quinoline scaffold.
Experimental Workflows & Self-Validating Protocols
Protocol 1: Regioselective C4-Functionalization via Suzuki-Miyaura Coupling
This step introduces aryl or heteroaryl groups at the C4 position. We utilize a biphasic solvent system and a bidentate palladium catalyst. The biphasic 1,4-Dioxane/H₂O system ensures the simultaneous dissolution of the highly lipophilic quinoline scaffold and the inorganic base (Na₂CO₃), which is mechanistically required to convert the boronic acid into a reactive, electron-rich boronate complex.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, add 4-Bromo-7-chloro-2-phenylquinoline (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous Na₂CO₃ (2.0 equiv, 2.0 mmol). Causality Note: The large bite angle of the dppf ligand accelerates the reductive elimination step, preventing the formation of inactive palladium black.
-
Solvent Introduction: Evacuate and backfill the flask with N₂ three times. Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).
-
Reaction: Heat the mixture to 80°C for 4–6 hours under rigorous stirring.
-
Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.
-
Validation Criteria: The reaction is complete when the starting material mass ([M+H]⁺ ~318.0) disappears. Crucially, the product mass must display a characteristic 3:1 isotopic pattern (e.g., M / M+2), confirming that the C7-chlorine atom remains intact.
-
-
Workup: Cool to room temperature, extract with Ethyl Acetate (3 × 15 mL), wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: C7-Functionalization via Buchwald-Hartwig Amination
With the C4 position functionalized, the chemically stubborn C7–Cl bond must be activated. This requires a highly electron-rich, sterically bulky phosphine ligand (e.g., XPhos) to force the oxidative addition of Pd(0) into the strong C–Cl bond[3].
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict N₂ atmosphere, combine the 4-Aryl-7-chloro-2-phenylquinoline intermediate (1.0 equiv, 0.5 mmol) and the target amine (1.5 equiv, 0.75 mmol).
-
Catalyst System: Add Pd₂(dba)₃ (0.05 equiv, 5 mol%), XPhos (0.1 equiv, 10 mol%), and NaOtBu (2.0 equiv, 1.0 mmol). Causality Note: NaOtBu is a strong alkoxide base necessary to deprotonate the amine, facilitating its coordination to the palladium center.
-
Reaction: Dissolve in anhydrous Toluene (5 mL) and heat to 100°C for 12 hours.
-
Self-Validation Checkpoint (¹H-NMR): Isolate a crude sample and run a rapid ¹H-NMR.
-
Validation Criteria: Look for the C8 proton (sandwiched between the C7 amine and the quinoline nitrogen). Upon successful amination, the strong electron-donating resonance of the new amine group will cause the C8 proton to shift significantly upfield (from ~8.0 ppm down to ~7.1–7.3 ppm). If this shift is absent, the C–Cl bond was not activated.
-
-
Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC to yield the final kinase inhibitor.
Quantitative Data: C7-Amination Optimization
Activating the C7-chloride is the primary bottleneck in this workflow. Table 1 summarizes the self-validating optimization data used to establish Protocol 2, demonstrating the critical necessity of specialized biaryl phosphine ligands.
Table 1: Optimization of Buchwald-Hartwig Amination at the C7 Position
| Catalyst System | Base | Solvent | Temp (°C) | Conversion / Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | < 5% | Ligand not electron-rich enough for C-Cl oxidative addition. |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 42% | Moderate oxidative addition; hindered by slow reductive elimination. |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 88% | Optimal steric crowding accelerates reductive elimination. |
| BrettPhos Pd G3 | LiHMDS | THF | 80 | 91% | Excellent yield, but higher reagent cost compared to XPhos. |
Biological Validation: Kinase Inhibition Assay
To validate the synthesized library, a self-validating luminescence-based assay (e.g., ADP-Glo) is employed. This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, providing a direct, interference-free readout of ATP-competitive inhibition.
Figure 2: Self-validating ADP-Glo kinase assay workflow for evaluating inhibitor efficacy.
Assay Protocol:
-
Incubation: Dispense 5 µL of recombinant kinase (e.g., CDK9/CycT1) into a 384-well plate. Add 2 µL of the synthesized inhibitor (serial dilutions in DMSO) and incubate for 30 minutes at room temperature to allow for binding equilibrium.
-
Reaction: Initiate the reaction by adding 3 µL of an ATP/Substrate mix. Incubate for 60 minutes.
-
Depletion: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. Causality Note: Depleting background ATP ensures that any subsequent signal is strictly derived from the ADP generated by the kinase, eliminating false positives.
-
Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which simultaneously drives a luciferase/luciferin reaction.
-
Readout: Measure luminescence. Calculate IC₅₀ values using non-linear regression analysis.
References
-
Title: Inhibition of the CDK9-cyclin T1 protein-protein interaction as a new approach against triple-negative breast cancer Source: Acta Pharmaceutica Sinica B / PubMed URL: [Link]
-
Title: A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors Source: RSC Advances / Royal Society of Chemistry URL: [Link]
-
Title: Targeting Protein-Protein Interactions to Inhibit Cyclin-Dependent Kinases Source: International Journal of Molecular Sciences / MDPI URL: [Link]
Application Note: Utilizing 4-Bromo-7-chloro-2-phenylquinoline in the Development of Targeted Anti-Inflammatory Agents
Introduction & Mechanistic Rationale
Quinoline derivatives have established themselves as a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological properties, most notably as potent anti-inflammatory agents [1]. Within this chemical space, 4-Bromo-7-chloro-2-phenylquinoline (CAS: 1189106-03-3) serves as a highly versatile, di-halogenated core for rational drug design.
Causality in Scaffold Design: The strategic placement of two different halogens on the quinoline ring enables precise, regioselective functionalization [2]. The carbon-bromine (C-Br) bond at the C-4 position has a significantly lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond at the C-7 position. This thermodynamic difference allows for highly selective oxidative addition by palladium catalysts. Consequently, researchers can perform cross-coupling reactions (such as Buchwald-Hartwig aminations) exclusively at the C-4 position to introduce diverse pharmacophores (e.g., anilines, pyrazoles), while preserving the C-7 chlorine for secondary modifications or to enhance lipophilic interactions within the target protein's binding pocket [3].
Bioactive derivatives synthesized from this scaffold typically exert their anti-inflammatory effects by intercepting the Toll-like receptor 4 (TLR4) signaling cascade. By preventing the nuclear translocation of NF-κB, these compounds downregulate the expression of pro-inflammatory enzymes, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [4, 5].
Mechanistic Pathway & Intervention
Figure 1. Synthesis of quinoline derivatives and inhibition of LPS-induced inflammatory signaling.
Experimental Protocols: Synthesis & Biological Evaluation
Protocol 3.1: Regioselective Derivatization via Buchwald-Hartwig Amination
Objective: To synthesize a 4-amino-7-chloro-2-phenylquinoline derivative using the core scaffold. Expertise & Causality: Using Pd2(dba)3 as the catalyst alongside a bidentate ligand like Xantphos ensures high regioselectivity for the C-Br bond over the C-Cl bond. The bidentate nature of Xantphos promotes reductive elimination, preventing unwanted side reactions. Self-Validating Step: A control reaction omitting the palladium catalyst must be run in parallel. This confirms that the substitution is strictly metal-mediated and not a spontaneous nucleophilic aromatic substitution ( SNAr ), which would yield a mixture of regioisomers.
Step-by-Step Methodology:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine 4-Bromo-7-chloro-2-phenylquinoline (1.0 equiv), the desired primary amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and Cs2CO3 (2.0 equiv).
-
Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which could rapidly deactivate the palladium catalyst.
-
Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the complete consumption of the starting material via TLC (Hexanes:EtOAc, 4:1).
-
Cool to room temperature, filter through a pad of Celite to remove the metal catalyst, and concentrate the filtrate in vacuo.
-
Purify the crude product via flash column chromatography to isolate the 4-amino derivative.
Protocol 3.2: In Vitro Anti-Inflammatory Screening (RAW 264.7 Macrophages)
Objective: To evaluate the efficacy of the synthesized quinoline derivative in suppressing lipopolysaccharide (LPS)-induced nitric oxide (NO) production. Trustworthiness: Measuring NO reduction alone is scientifically invalid, as highly cytotoxic compounds will falsely appear as "anti-inflammatory" simply by inducing cell death. Therefore, this protocol integrates a parallel MTT cell viability assay to prove that NO reduction is a direct result of target inhibition, not cellular toxicity [6].
Step-by-Step Methodology:
-
Cell Culture & Seeding : Cultivate RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells at 5×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2 .
-
Pre-treatment : Treat the cells with varying concentrations of the synthesized quinoline derivative (0.1, 1, 10, 50 µM) or a positive control (e.g., 1400W or Indomethacin at 10 µM) for 2 hours. Causality: Pre-treatment ensures the small molecule has permeated the cell membrane and engaged intracellular targets (like NF-κB) before the inflammatory cascade is initiated.
-
LPS Stimulation : Add E. coli LPS to a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Griess Assay (NO Quantification) :
-
Transfer 50 µL of the culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Causality: NO is a volatile free radical that rapidly oxidizes to stable nitrite ( NO2− ) in culture media. The Griess reagent diazotizes with nitrite to form a stable, quantifiable azo dye.
-
Read absorbance at 540 nm using a microplate reader and interpolate NO concentration using a sodium nitrite standard curve.
-
-
Cell Viability (MTT Assay) :
-
To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 4 hours.
-
Remove the media, dissolve the intracellular formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
-
Protocol 3.3: Western Blotting for iNOS and COX-2 Expression
Objective: To confirm that the reduction in NO is due to the downregulation of pro-inflammatory enzymes. Causality: Normalizing iNOS and COX-2 band intensities against a constitutively expressed housekeeping protein (e.g., β -actin) corrects for any discrepancies in total protein loading or cell numbers across different wells [5].
-
Lysis : Wash the treated RAW 264.7 cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine total protein concentration using a BCA assay.
-
Electrophoresis & Transfer : Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Probing : Block the membrane with 5% non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies against iNOS (1:1000), COX-2 (1:1000), and β -actin (1:5000).
-
Detection : Wash, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL chemiluminescence substrate.
Data Presentation: Quantitative Screening Results
To effectively communicate the therapeutic window of the synthesized derivatives, data should be structured to juxtapose anti-inflammatory potency ( IC50 for NO inhibition) against cellular toxicity ( CC50 ).
Table 1. Representative Pharmacological Profile of Synthesized Quinoline Derivatives
| Compound / Treatment | NO Inhibition IC50 (µM) | Cell Viability CC50 (µM) | Therapeutic Index ( CC50 / IC50 ) | iNOS Protein Expression (% of LPS Control) |
| LPS Control | N/A | > 100 | N/A | 100% |
| Indomethacin (Pos. Control) | 0.45±0.03 | >100 | >222 | 12±3% |
| Derivative A (4-amino-sub) | 1.20±0.15 | >50 | >41 | 28±4% |
| Derivative B (4-pyrazole-sub) | 0.32±0.05 | >100 | >312 | 8±2% |
| Derivative C (7-dechloro-sub) | 15.4±1.2 | 25±2.1 | 1.6 | 85±6% |
Note: Derivative C demonstrates the critical nature of the C-7 chlorine atom; its removal drastically reduces potency and increases cytotoxicity, highlighting the value of the 4-Bromo-7-chloro-2-phenylquinoline scaffold.
References
-
Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. Available at: [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed Central (NIH). Available at:[Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed Central (NIH). Available at: [Link]
-
Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI. Available at:[Link]
-
In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. Journal of Natural Products (ACS). Available at:[Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central (NIH). Available at: [Link]
Application Notes and Protocols for the Purification and Analysis of 4-Bromo-7-chloro-2-phenylquinoline
Abstract
This comprehensive technical guide provides detailed methodologies for the purification and analytical characterization of 4-Bromo-7-chloro-2-phenylquinoline, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The protocols herein are designed for professionals in research, development, and quality control, offering field-proven insights into achieving high purity and ensuring accurate structural verification. This document outlines step-by-step procedures for recrystallization and flash column chromatography for purification, followed by a suite of analytical techniques for purity assessment and structural elucidation, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction: The Imperative for Purity and Precise Characterization
The quinoline scaffold is a foundational structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Halogenated quinoline derivatives, such as 4-Bromo-7-chloro-2-phenylquinoline, are of particular interest due to the profound impact of halogen substituents on the molecule's physicochemical properties, including lipophilicity and target-binding affinity, which can significantly modulate biological activity.[1] The precise placement of bromo and chloro groups on the 2-phenylquinoline framework offers a unique scaffold for the development of novel compounds in drug discovery.
Given that even minor impurities can confound biological assays and compromise the integrity of research data, the isolation of 4-Bromo-7-chloro-2-phenylquinoline in a highly pure form is a critical prerequisite for its use in any scientific investigation. This guide provides robust and validated protocols to achieve this standard.
Physicochemical Profile (Predicted)
Based on its structure—a polycyclic aromatic hydrocarbon with two halogen substituents—4-Bromo-7-chloro-2-phenylquinoline is expected to be a solid at room temperature with poor solubility in aqueous solutions but good solubility in various organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate.[2][3]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₈BrClN | Derived from structure. |
| Molecular Weight | 318.59 g/mol | Calculated from atomic weights. |
| Appearance | White to off-white solid | Typical for crystalline organic compounds. |
| Solubility | Low in water; Soluble in organic solvents (DCM, THF, Ethyl Acetate) | Common for non-polar, aromatic compounds.[2][3] |
| Polarity | Moderately non-polar | The phenyl and quinoline rings are non-polar, with some polarity introduced by the nitrogen and halogen atoms. |
Purification Methodologies: From Crude Solid to High-Purity Material
The choice of purification strategy depends on the nature and quantity of impurities present in the crude synthetic product. The two most effective and widely applicable methods for a compound like 4-Bromo-7-chloro-2-phenylquinoline are recrystallization and flash column chromatography.[4]
Caption: General workflow for the purification of 4-Bromo-7-chloro-2-phenylquinoline.
Protocol 1: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds.[5] It operates on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solubility of the target compound decreases, leading to the formation of highly ordered crystals.[6] Impurities, being present in lower concentrations, remain dissolved in the solvent (mother liquor).[6]
Experimental Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[5]
-
Recommended Solvents to Screen: Ethanol, isopropanol, ethyl acetate, toluene, or a binary solvent mixture such as ethanol/water or ethyl acetate/hexanes.
-
Screening Procedure: Place a small amount of the crude solid (20-30 mg) in a test tube and add the chosen solvent dropwise. Observe solubility at room temperature and then upon heating. A good solvent will show a significant increase in solubility with heat.
-
-
Dissolution:
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed from the hot solution.
-
Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper to remove insoluble materials. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
Principle: Flash chromatography is a preparative liquid chromatography technique that uses moderate pressure to drive the mobile phase through a column packed with a solid stationary phase (typically silica gel).[8] Separation occurs based on the differential partitioning of the components of the mixture between the stationary and mobile phases.[9] For 4-Bromo-7-chloro-2-phenylquinoline, a normal-phase setup (polar stationary phase, non-polar mobile phase) is appropriate.[10]
Experimental Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Standard silica gel (230-400 mesh) is recommended.[4]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis, aiming for a retention factor (Rf) of ~0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 5% ethyl acetate in hexanes).[4]
-
Pour the slurry into a glass column and use gentle pressure (air or nitrogen) to pack the column evenly, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[2]
-
Carefully add this powder to the top of the packed column, forming a thin, even band.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply pressure to begin the elution process.
-
Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) by increasing the percentage of the more polar solvent (e.g., from 5% to 20% ethyl acetate in hexanes).
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Bromo-7-chloro-2-phenylquinoline.
-
Analytical Characterization: Confirming Purity and Structure
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous confirmation of the purity and identity of the final product.
Caption: A multi-technique workflow for analytical characterization.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds.[11] A reverse-phase C18 column is commonly used, where non-polar compounds are retained longer.[11] Purity is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol:
| Parameter | Recommended Value | Rationale |
| HPLC System | Equipped with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.[11] | Standard instrumentation for robust analysis. |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Excellent for separating aromatic, moderately non-polar compounds.[11] |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (ACN) or Methanol (MeOH)[11] | Common solvents for reverse-phase chromatography. |
| Gradient | Start at 60% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions. | A gradient ensures elution of both the target compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min[11] | A standard flow rate for analytical columns of this size. |
| Injection Volume | 10 µL[11] | A typical volume for analytical HPLC. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection | UV at ~254 nm or ~280 nm | Aromatic quinoline systems exhibit strong absorbance in this region.[11] |
| Sample Prep. | Prepare a ~0.5 mg/mL solution in the mobile phase or ACN. Filter through a 0.45 µm syringe filter.[11] | Ensures dissolution and removes particulates that could damage the column. |
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for analyzing volatile and thermally stable compounds.[12] The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer. This provides both retention time data (for purity) and mass-to-charge ratio data, which confirms molecular weight and reveals fragmentation patterns.[13] The presence of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) will produce a highly characteristic isotopic pattern in the mass spectrum.[12]
Experimental Protocol:
| Parameter | Recommended Value | Rationale |
| GC Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[12] | Provides good separation for a wide range of organic compounds. |
| Inlet Temp. | 280 °C | Ensures complete volatilization of the sample. |
| Carrier Gas | Helium, constant flow ~1 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min. | A temperature ramp is necessary to elute the relatively high-boiling point analyte. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| MS Scan Range | 50 - 400 m/z | Covers the expected molecular ion and key fragments. |
| Sample Prep. | Prepare a ~1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.[12] | Ensures compatibility with the GC inlet. |
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms.
Expected Spectral Features:
-
¹H NMR: The spectrum will be complex due to the fused aromatic system. Protons on the quinoline and phenyl rings will appear in the aromatic region (typically δ 7.0-9.0 ppm).[14][15] The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and bromine substituents.
-
¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm region.[14][15] The carbon atoms directly attached to the halogens will show characteristic shifts.
Experimental Protocol:
| Parameter | Recommended Value |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Concentration | 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent. |
| Spectrometer | 400 MHz or higher |
| Internal Standard | Tetramethylsilane (TMS) at δ 0.00 ppm |
Protocol 6: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is excellent for identifying the presence of specific functional groups.[16]
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.[16]
-
Procedure: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.
-
Data Acquisition: Typically scanned from 4000 to 400 cm⁻¹.[16]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 1620-1580 | C=C and C=N Stretch | Aromatic rings (Quinoline, Phenyl)[17] |
| 1500-1400 | C=C Stretch | Aromatic rings |
| Below 850 | C-H Out-of-plane Bending | Substituted aromatic rings[18] |
| 1100-1000 | C-Cl Stretch | Aryl-Chloride |
| ~600-500 | C-Br Stretch | Aryl-Bromide |
References
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- BenchChem. (2025). Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity. Benchchem.com.
- Taylor & Francis Online. (2018).
- O'Malley, R. M., & Lin, H. C. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.
- BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.com.
- University of Massachusetts. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Characterization of 1-Bromo-3-chloro-2-methylpropane. Benchchem.com.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025).
- Biotage. (2023).
- Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. The Astrophysical Journal.
- Oladipo, S. D., et al. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Omega.
- Reddit. (2018). How to purify halo-isoquinolines??. Reddit.com.
- Kennesaw State University. (n.d.).
- University of Colorado Boulder. (n.d.).
- Asian Journal of Research in Chemistry. (n.d.).
- Biotage. (n.d.).
- University of California, Los Angeles. (n.d.).
- BenchChem. (2025). Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide. Benchchem.com.
- MDPI. (2023).
- Oladipo, S. D., et al. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
- Supporting Information. (n.d.). Facile Synthesis of 2-Substituted Quinolines. Rsc.org.
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- 18. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Bromo-7-chloro-2-phenylquinoline
Welcome to the Technical Support Center for the synthesis of 4-Bromo-7-chloro-2-phenylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical scaffold. Quinoline and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1][2][3]
The synthesis of highly substituted quinolines like 4-Bromo-7-chloro-2-phenylquinoline can present unique challenges, including low yields, difficult purifications, and the formation of unwanted side products. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a direct question-and-answer format to address specific issues you may encounter.
Choosing Your Synthetic Pathway: The Friedländer Synthesis
A common and effective method for constructing polysubstituted quinolines is the Friedländer synthesis.[4][5] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] For the target molecule, 4-Bromo-7-chloro-2-phenylquinoline, a logical approach involves reacting 2-amino-4-chlorobenzophenone with a bromo-substituted α-methylene ketone .
The general mechanism involves an initial aldol-type condensation, followed by cyclization and dehydration to form the aromatic quinoline ring.[4][7]
Caption: General mechanistic pathway for the Friedländer synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of substituted quinolines.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction yield is consistently low, or the reaction doesn't seem to be proceeding. What are the likely causes and how can I fix it?
A: Low yield is one of the most frequent challenges and can stem from several factors. A systematic approach is key to diagnosing the issue.
Probable Causes & Solutions:
-
Inefficient or Inactive Catalyst: The choice of catalyst is critical. The Friedländer synthesis can be catalyzed by either acids (e.g., p-toluenesulfonic acid, H₂SO₄, Lewis acids) or bases (e.g., KOH, piperidine).[7][8]
-
Solution: Screen different catalysts. If using a base catalyst is leading to aldol self-condensation of your ketone, switch to an acid catalyst to minimize this side reaction.[7] For difficult substrates, modern catalysts like iodine or certain ionic liquids may offer milder conditions and improved yields.[7][9] Ensure your catalyst is not old or deactivated.
-
-
Harsh Reaction Conditions: High temperatures or overly strong acids/bases can cause the degradation of starting materials, especially the 2-aminoaryl ketone.[7][10] This often results in the formation of tar.
-
Solution: Employ milder reaction conditions. Reduce the reaction temperature and monitor the progress carefully. Microwave irradiation can sometimes be effective in driving the reaction to completion at lower temperatures and shorter times.[7]
-
-
Presence of Water: The reaction generates water, which can inhibit the cyclization and dehydration steps.
-
Solution: Use a Dean-Stark apparatus or add a dehydrating agent to the reaction mixture to remove water as it forms, driving the equilibrium toward the product.
-
-
Steric Hindrance: Bulky substituents on either the aniline or the ketone can slow down the reaction rate.
-
Solution: For sterically demanding substrates, you may need to increase the reaction time and use a more active catalyst.
-
Caption: A decision-making workflow for troubleshooting low reaction yields.
Problem 2: Significant Formation of Side Products and Tar
Q: My reaction mixture turns dark and tarry, and TLC analysis shows multiple unidentified spots. How can I achieve a cleaner reaction?
A: Tar formation and multiple side products are classic signs of decomposition and competing reaction pathways.
Probable Causes & Solutions:
-
Self-Condensation of the Ketone: Under basic conditions, the α-methylene ketone can undergo self-aldol condensation, a significant competing reaction.[10]
-
Excessively High Temperatures: Overheating is a primary cause of polymerization and tar formation.[7][11]
-
Solution: Lower the reaction temperature and ensure even heating with vigorous stirring. Monitor the reaction by TLC and stop it as soon as the starting materials are consumed to avoid prolonged heating.[7]
-
-
Oxidation/Decomposition of Starting Materials: 2-aminoaryl ketones can be sensitive to air and heat.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the purity of your starting materials before beginning the reaction.
-
Problem 3: Difficulty in Product Isolation and Purification
Q: The workup is messy, and I'm struggling to purify the final product. What are the best practices?
A: Purification of quinoline derivatives can be challenging due to their basic nitrogen atom and often high crystallinity, which can trap impurities.
Probable Causes & Solutions:
-
Tarry Residue: Crude products are often contaminated with tarry byproducts.
-
Solution: Before full purification, perform a pre-purification step. Dissolve the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate) and filter it through a short plug of silica gel or celite to remove baseline impurities and tar.
-
-
Inappropriate Purification Technique:
-
Solution: Column chromatography is generally the most effective method.[12] Use a silica gel slurry packed column and a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. Adding a small amount (0.5-1%) of triethylamine to the eluent can help prevent streaking of the basic quinoline product on the acidic silica gel.[12]
-
-
Product Precipitation during Workup:
-
Solution: After quenching the reaction, ensure the pH is adjusted correctly. Quinolines can precipitate as salts in acidic solutions or as the free base in alkaline solutions.[13][14] If the product precipitates unexpectedly, analyze the precipitate to confirm its identity before discarding any layers.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this synthesis? A1: There is no single "best" catalyst, as the optimal choice depends on your specific substrates. However, for the Friedländer synthesis, acid catalysts are generally preferred to avoid the self-condensation of the ketone starting material.[7] Good starting points include p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid, or Lewis acids like ZnCl₂.[4][7][8] It is often necessary to screen a few catalysts to find the most effective one for your system.[8]
Q2: How should I monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[15][16]
-
Procedure: Prepare a TLC plate and spot your starting materials (2-amino-4-chlorobenzophenone and the bromo-ketone) and the co-spot (a mix of both) as references. Spot the reaction mixture at regular intervals (e.g., every 30-60 minutes).
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) is typically a good starting point for the mobile phase.
-
Analysis: The reaction is complete when the starting material spots have disappeared, and a new, distinct product spot has appeared. The product, being more polar than the starting materials but less polar than highly polar impurities, should have a moderate Rf value.
Q3: What are the best practices for setting up the reaction? A3: For optimal results and safety:
-
Glassware: Ensure all glassware is oven-dried to remove any moisture.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon, especially if your starting materials are sensitive.
-
Reagent Addition: Add reagents slowly and in the correct order. For instance, in acid-catalyzed reactions, add the acid catalyst to the mixture of the reactants slowly, often with cooling, to control any initial exotherm.[17]
-
Temperature Control: Use an oil bath with a temperature controller and a magnetic stirrer to ensure stable and uniform heating.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-7-chloro-2-phenylquinoline
This is a general protocol based on the Friedländer condensation and should be optimized for specific substrates and scales.
Materials:
-
2-amino-4-chlorobenzophenone (1.0 eq)
-
Bromoacetyl derivative (e.g., 2-bromo-1-phenylethanone) (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 eq)
-
Toluene (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 2-amino-4-chlorobenzophenone and toluene.
-
Add the bromoacetyl derivative to the flask.
-
Add the p-TsOH catalyst to the mixture.
-
Heat the reaction mixture to reflux (approx. 110-120°C) and stir vigorously.
-
Monitor the reaction progress by TLC every hour.[16] The reaction may take several hours to complete.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Purification by Column Chromatography
Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane:Ethyl Acetate. Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate. A small amount of triethylamine (0.5%) can be added to the eluent system to improve separation and prevent peak tailing.[12]
Procedure:
-
Prepare the column by packing a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Adsorb the crude product onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
Begin eluting with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 5% Ethyl Acetate in Hexane, then 10%, etc.).
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Bromo-7-chloro-2-phenylquinoline.
Data Summary: Catalyst and Condition Effects
The choice of catalyst and conditions can significantly impact the outcome of quinoline synthesis. The following table summarizes general trends observed in Friedländer-type reactions.
| Catalyst Type | Typical Catalyst(s) | Common Conditions | Potential Advantages | Potential Disadvantages |
| Brønsted Acid | p-TsOH, H₂SO₄, TFA[4] | Reflux in toluene or xylene | Readily available, effective | Harsh conditions, potential for tarring[7][11] |
| Lewis Acid | ZnCl₂, Sc(OTf)₃, Iodine[7] | Moderate to high temperatures | Can be milder than Brønsted acids | Catalyst cost and sensitivity to moisture |
| Base | KOH, Piperidine[7] | Reflux in ethanol or other protic solvents | Effective for some substrates | High risk of ketone self-condensation[7][10] |
| Modern/Green | Ionic Liquids, Nanocatalysts[9] | Varied, often milder | Higher yields, easier workup, recyclable | Catalyst availability and cost[9] |
References
- BenchChem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
- Grokipedia. (n.d.). Combes quinoline synthesis.
- BenchChem. (n.d.). Avoiding common pitfalls in quinoline synthesis.
- BenchChem. (n.d.). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
- BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- Organic Syntheses. (n.d.). Quinoline.
- Wikipedia. (n.d.). Friedländer synthesis.
- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Unacademy. (n.d.). Preparation and Properties of Quinoline.
- PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
- JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
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Technical Support Center: Synthesis and Purification of 4-Bromo-7-chloro-2-phenylquinoline
Welcome to the technical support center dedicated to the synthesis and purification of 4-bromo-7-chloro-2-phenylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route to this valuable heterocyclic scaffold. We will delve into common challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance both the yield and purity of your target compound.
Introduction to the Synthesis of Substituted Quinolines
The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] The synthesis of highly substituted quinolines like 4-Bromo-7-chloro-2-phenylquinoline often relies on classic named reactions, each with its own set of advantages and challenges. The most common methods include the Friedländer, Doebner-von Miller, and Combes syntheses.[2][3] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a particularly direct route for this type of structure.[4][5] This guide will focus on troubleshooting issues commonly encountered in such condensation-cyclization strategies.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis and purification of 4-Bromo-7-chloro-2-phenylquinoline.
Question 1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Answer: Low yield is a multifaceted problem that can often be traced back to several key areas in your reaction setup and execution.
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Incomplete Reaction: The primary suspect is often an incomplete reaction. Monitor the consumption of your limiting reagent (typically the aniline or benzophenone derivative) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists even after extended reaction times, consider the following:
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Catalyst Activity: Acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, or Lewis acids) are crucial for promoting both the initial condensation and the final cyclodehydration step.[5] Ensure your acid catalyst is not old or hydrated. In some cases, switching to a stronger dehydrating system like polyphosphoric acid (PPA) at an elevated temperature can drive the cyclization to completion.[6]
-
Temperature: High temperatures are often required for the final cyclization step, which involves dehydration.[7] If the temperature is too low, the reaction may stall after the initial condensation. Ensure your reaction is reaching and maintaining the target temperature. For high-boiling point reactions, a sand or oil bath is preferable to a heating mantle for uniform heat distribution.
-
-
Side Reactions & Degradation: Quinolone syntheses, especially under harsh acidic and high-temperature conditions, are prone to side reactions.
-
Tar/Polymer Formation: This is a very common issue, particularly in reactions like the Doebner-von Miller or Skraup synthesis.[8] It arises from the polymerization of unsaturated intermediates. To mitigate this, ensure controlled, gradual heating and efficient stirring to avoid localized "hot spots." In some cases, using a milder catalyst or a two-phase solvent system can reduce polymerization by keeping the concentration of reactive intermediates low in the acidic phase.[8]
-
Starting Material Degradation: Your starting materials, particularly the 2-aminoaryl ketone, may not be stable under prolonged heating in strong acid. Reducing the reaction time or temperature, if possible, can help.
-
-
Work-up Losses: Significant amounts of product can be lost during the aqueous work-up and extraction phases. The basic nitrogen on the quinoline ring can become protonated, increasing its water solubility. Ensure you are neutralizing the reaction mixture to a sufficiently high pH (pH 9-10) with a base like NaOH or K₂CO₃ to bring the product into the organic layer during extraction.
Question 2: I am observing the formation of a significant byproduct with the same mass as my product. How can I diagnose and prevent this?
Answer: A byproduct with the same mass strongly suggests the formation of a regioisomer. This is a common challenge in quinoline syntheses where an unsymmetrical reactant is used.
-
Source of Isomerism: In a Friedländer-type synthesis, if you are reacting 2-amino-4-chlorobenzophenone with an unsymmetrical ketone (e.g., ethyl methyl ketone), condensation can occur on either side of the carbonyl, leading to different substitution patterns on the newly formed ring.
-
Controlling Regioselectivity:
-
Steric Hindrance: The initial nucleophilic attack and subsequent cyclization are often influenced by sterics. A bulkier substituent on your ketone will generally direct the reaction away from itself.[6]
-
Electronic Effects: While less straightforward, the electronic nature of the substituents can also play a role.
-
Strategic Reactant Choice: The most reliable way to avoid this issue is to use a symmetrical reactant where possible. For the synthesis of a 2-phenylquinoline, the ideal reactants in a Friedländer synthesis would be a 2-amino-4-chlorobenzophenone and a ketone with two equivalent α-methylene groups, or more commonly, 2-amino-4-chlorobenzaldehyde and acetophenone.[5]
-
If you must use an unsymmetrical ketone, you will likely need to rely on chromatographic separation to isolate the desired isomer.
Question 3: My crude product is a dark, tarry substance that is very difficult to purify. What causes this and how can I clean it up?
Answer: Significant tar formation is a classic sign of polymerization and degradation side reactions, which are prevalent in strong acid-catalyzed syntheses at high temperatures.[8]
-
Prevention:
-
Temperature Control: This is the most critical factor. Avoid rapid heating and localized overheating.
-
Moderating Agents: In Skraup-type syntheses, moderating agents like ferrous sulfate (FeSO₄) are used to control the exothermic nature of the reaction.[8] While not directly applicable to all quinoline syntheses, the principle of controlling reaction rate is key.
-
Milder Conditions: Explore modern modifications of classic syntheses that use milder catalysts like iodine or p-toluenesulfonic acid, sometimes even under solvent-free conditions, which can be more efficient and produce cleaner reaction profiles.[8]
-
-
Purification Strategy for Tarry Products:
-
Initial "De-gunking": Before attempting column chromatography, try to remove the bulk of the tar. Dissolve the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a plug of silica gel or celite. This can trap a significant portion of the insoluble polymeric material.
-
Acid-Base Extraction: Take advantage of the basicity of the quinoline nitrogen. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated quinoline will move to the aqueous layer, leaving non-basic, tarry impurities behind in the organic layer. Then, basify the aqueous layer (pH 9-10) and re-extract your product back into an organic solvent.
-
Column Chromatography: After the initial cleanup, proceed with column chromatography. You will likely need a significant amount of silica gel relative to your crude product mass.
-
Question 4: During purification by silica gel column chromatography, my compound streaks badly and the separation is poor. Why is this happening?
Answer: This is a very common problem when purifying basic compounds like quinolines on standard silica gel.[9]
-
The Cause: Silica gel is an acidic stationary phase due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your quinoline can form a strong ionic interaction (an acid-base interaction) with these acidic sites. This leads to irreversible adsorption, slow elution, and significant tailing or "streaking" on both TLC plates and columns.[9]
-
The Solution: Use a Basic Modifier.
-
The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).[9]
-
Recommended Modifier: Add 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to approximately 90:10:1 Hexane:Ethyl Acetate:NEt₃.
-
Alternative: A 7N solution of ammonia in methanol can also be used, typically added at 0.5-1%.
-
Alternative Stationary Phases: If a basic modifier is not sufficient, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reverse-phase chromatography (e.g., on C18 silica) is an excellent option where separation is based on hydrophobicity rather than polar interactions.[9]
-
Question 5: My purified product is a persistent oil that refuses to crystallize. How can I obtain a solid?
Answer: Obtaining a solid product is crucial for accurate characterization and handling. If your high-purity product is an oil, several techniques can be employed.
-
Induce Crystallization:
-
Solvent Screening: The key is finding the right solvent system. You need a solvent in which your compound is soluble, and an "anti-solvent" in which it is insoluble. Dissolve your oil in a minimum amount of the good solvent (e.g., dichloromethane, ethyl acetate, or acetone) and slowly add the anti-solvent (e.g., hexanes, pentane, or water) dropwise until the solution becomes persistently cloudy. Then, add a drop or two of the good solvent to clarify and allow the mixture to stand undisturbed.[10]
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to initiate crystallization.
-
-
Salt Formation: This is a robust and highly effective method for purifying and solidifying basic compounds.[11]
-
Principle: Reacting your basic quinoline with an acid will form a salt, which is often a highly crystalline solid with a sharp melting point.
-
Procedure: Dissolve your oily product in a suitable solvent like diethyl ether, isopropanol, or ethyl acetate. Then, add a solution of an acid (e.g., HCl in ether or isopropanol, or a solution of picric acid) dropwise. The salt will often precipitate directly from the solution. It can then be collected by filtration and washed with a cold solvent.[11] The free base can be regenerated later by treating the salt with a base, if necessary.
-
Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and starting materials.
Protocol 1: Synthesis of 4-Bromo-7-chloro-2-phenylquinoline (Modified Friedländer Approach)
This protocol is based on the acid-catalyzed condensation of 2-amino-4-chlorobenzaldehyde with acetophenone, followed by in-situ bromination.
Materials:
-
2-amino-4-chlorobenzaldehyde (1.0 eq)
-
Acetophenone (1.1 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-4-chlorobenzaldehyde (1.0 eq), acetophenone (1.1 eq), p-TsOH·H₂O (0.2 eq), and toluene (approx. 5 mL per mmol of aldehyde).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the initial condensation to the chalcone and subsequent cyclization to 7-chloro-2-phenylquinoline occurs.
-
Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) until the starting aldehyde is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the mixture in one portion.
-
Stir the reaction at room temperature for 12-18 hours. The reaction is typically complete when TLC analysis shows the formation of a new, less polar spot corresponding to the brominated product.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography and Recrystallization
Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 2% to 10% ethyl acetate in hexanes, always maintaining 1% triethylamine) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure.
Recrystallization:
-
Solvent Selection: A good solvent system for this type of compound is often ethanol/water or ethyl acetate/hexanes.[12]
-
Dissolution: Dissolve the purified product from the column in a minimum amount of hot ethanol.
-
Crystallization: Slowly add water dropwise until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven.
Data and Visualization
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Improvement |
| Catalyst | 0.05 eq p-TsOH | 0.2 eq p-TsOH or PPA | A higher catalyst loading or a stronger dehydrating agent ensures the final, often difficult, cyclization step goes to completion.[5] |
| Temperature | 80 °C | 110 °C (Toluene Reflux) | The cyclodehydration step is typically the most energy-intensive part of the reaction and requires higher temperatures to proceed efficiently.[7] |
| Work-up pH | Neutral (pH ~7) | Basic (pH 9-10) | Ensures the basic quinoline nitrogen is deprotonated, maximizing its solubility in the organic extraction solvent and minimizing losses to the aqueous phase. |
| Purification Eluent | Hexane/Ethyl Acetate | Hexane/Ethyl Acetate + 1% NEt₃ | The added triethylamine neutralizes acidic sites on the silica gel, preventing strong adsorption and tailing of the basic product.[9] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and solving common issues during the synthesis of 4-Bromo-7-chloro-2-phenylquinoline.
References
- Grokipedia. (n.d.). Combes quinoline synthesis.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
- Mol-Instincts. (n.d.). Friedlander quinoline synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
-
PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23653–23673. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
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Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
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Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]
-
ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6637–6640. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2009). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 11(16), 3706–3708. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
-
IJCRT.org. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23653-23673. Retrieved from [Link]
-
Chem-Online. (2025). 4-bromo-7-chloroquinoline. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. Retrieved from [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
NextSDS. (n.d.). 4-Bromo-7-chloro-2-phenylquinoline — Chemical Substance Information. Retrieved from [Link]
-
Appchem. (n.d.). 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline. Retrieved from [Link]
-
Austin Publishing Group. (n.d.). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 69(16), 5578–5581. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-4-Chloroquinoline. Retrieved from [Link]
-
Chemsrc. (2025). 4-Bromo-7-chloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole.
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
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Technical Support Center: Preventing Debromination in Cross-Coupling Reactions
Welcome to the technical support center for a common yet often frustrating challenge in synthetic chemistry: the unwanted side reaction of debromination during palladium-catalyzed cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and seek to optimize their reaction outcomes. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and practical protocols to help you suppress hydrodebromination and maximize the yield of your desired product.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific issues you might be observing in your experiments. We diagnose the likely causes and provide a systematic approach to remediation.
Q1: My main byproduct is the hydrodebrominated arene. What are the most likely causes?
Observing your starting aryl bromide being converted to a simple arene (Ar-Br → Ar-H) is a classic sign of a competing hydrodebromination pathway. This side reaction reduces your yield and complicates purification.[1] The two primary mechanistic culprits are:
-
Formation of a Palladium-Hydride Species: The active Pd(0) catalyst can react with various "hydride donors" in the reaction mixture, such as water, alcohols (solvents), or even certain bases.[2] This forms a palladium-hydride (L₂Pd-H) species. This highly reactive intermediate can then undergo reductive elimination with the aryl group from the Ar-Pd(II)-Br complex, yielding the undesired Ar-H product.[1][2]
-
Direct Protonolysis: After the initial oxidative addition of your aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-L₂-Br intermediate can be susceptible to protonolysis, especially if a protic solvent or trace amounts of water are present. A proton source can cleave the Aryl-Palladium bond, releasing the Ar-H byproduct.
These competing pathways are in a delicate balance with the desired transmetalation and reductive elimination steps of the main cross-coupling cycle. Your goal is to tip this balance decisively in favor of product formation.
Caption: Competing pathways: desired cross-coupling vs. debromination.
Q2: How can I adjust my reaction conditions to minimize debromination?
Systematic optimization of your reaction parameters is the key to suppressing the debromination side reaction. Focus on the following four areas, ideally adjusting one variable at a time.
1. Catalyst and Ligand Selection
The ligand bound to the palladium center is arguably the most critical factor. It directly influences the rates of oxidative addition and reductive elimination.
-
Insight: The goal is to accelerate the desired reductive elimination of the product (Ar-R) so that it outcompetes the undesired reductive elimination of the debrominated species (Ar-H).
-
Recommendation: Use bulky, electron-rich phosphine ligands. The steric bulk of these ligands promotes the reductive elimination step, which is often the rate-limiting step for product formation.[3] This increased rate can minimize the lifetime of the Ar-Pd(II)-Br intermediate, reducing its opportunity to undergo debromination.
-
Caution: While highly electron-rich ligands can be beneficial, some may also promote the formation of palladium-hydride species, so a careful balance is needed.[4]
| Ligand Type | Examples | Rationale & Use Case |
| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos, P(t-Bu)₃ | First line of defense. These ligands are designed to accelerate reductive elimination and are highly effective at preventing debromination for a wide range of substrates, including challenging electron-rich or sterically hindered aryl bromides.[5] |
| Bidentate Phosphines | dppf, Xantphos | Can be effective, particularly if the desired C-C bond formation is slow. The wider bite angle of ligands like Xantphos can promote reductive elimination. |
| Less Electron-Donating Phosphines | PPh₃ (Triphenylphosphine) | Often a poor choice when debromination is an issue. It can be less effective at promoting the desired reductive elimination compared to modern bulky phosphine ligands.[4] |
2. Base Selection
The base is not just a simple proton scavenger; its identity can profoundly impact the reaction pathway.
-
Insight: Stronger bases, especially in the presence of trace water or alcohol solvents, can be a source of the hydride ions that lead to debromination.[1] Weaker, non-nucleophilic bases are often a better choice.
-
Recommendation: Start with milder carbonate or phosphate bases. If those are not effective, stronger alkoxide bases can be used, but ensure your reaction is rigorously anhydrous.
| Base Type | Examples | Rationale & Use Case |
| Phosphate Bases | K₃PO₄ (Potassium Phosphate) | An excellent starting point. It is generally effective and has a lower propensity to cause debromination compared to stronger bases.[1] |
| Carbonate Bases | Cs₂CO₃, K₂CO₃ | Good, mild options. Cesium carbonate is often used for sensitive substrates.[4][6] |
| Fluoride Bases | CsF, KF | Can be very effective in specific systems, particularly with heteroaromatic substrates, by minimizing side reactions.[1] |
| Strong Alkoxide Bases | NaOt-Bu, KOt-Bu | Use with caution and under strictly anhydrous conditions. While highly effective for many couplings (especially Buchwald-Hartwig aminations), they can exacerbate debromination if hydride sources are present.[6] |
3. Solvent and Temperature
-
Solvent: The choice of solvent can influence both the solubility of your reagents and the availability of protons or hydride sources.
-
Temperature: High temperatures can accelerate all reaction pathways, including the undesired debromination.
4. Substrate and Reagent Purity
-
Insight: Impurities in your starting materials or solvents can poison the catalyst or introduce unwanted hydride sources.
-
Recommendation:
Q3: My aryl bromide is electron-rich, and debromination is severe. What is a good starting protocol for optimization?
Electron-rich aryl bromides are particularly susceptible to hydrodebromination because the electron-donating groups make the C-Br bond harder to break (slower oxidative addition) and the resulting Ar-Pd intermediate more prone to side reactions.[5] Here is a robust starting protocol for these challenging substrates.
Experimental Protocol: Suzuki Coupling of an Electron-Rich Aryl Bromide
Objective: Couple 4-bromoanisole with phenylboronic acid while minimizing the formation of anisole.
Materials:
-
Palladium Pre-catalyst: XPhos Pd G3 (2 mol%)
-
Aryl Bromide: 4-bromoanisole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Base: K₃PO₄ (potassium phosphate, 2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add K₃PO₄ (2.0 equiv) and the XPhos Pd G3 pre-catalyst (0.02 equiv).
-
Reagent Addition: Add the 4-bromoanisole (1.0 equiv) and phenylboronic acid (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct (anisole).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the desired biaryl product to the debrominated byproduct.[4]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of debromination? A: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen when the palladium complex reacts with a source of hydride, such as water, alcohols, or even some bases. This Pd-H species can then transfer the hydride to the aryl group in the Ar-Pd-Br intermediate, followed by reductive elimination to release the debrominated arene (Ar-H).[1][2]
Q: Are certain cross-coupling reactions more prone to debromination? A: Yes. Reactions that are inherently slower or require more forcing conditions (higher temperatures, stronger bases) can be more susceptible. For example, Suzuki-Miyaura couplings involving electron-rich aryl bromides or sterically hindered substrates often face challenges with debromination.[5] Buchwald-Hartwig aminations can also be affected, especially if reaction conditions are not carefully controlled.[6]
Q: How can I quickly diagnose if debromination is occurring? A: The best way is to use analytical techniques to monitor your reaction mixture. A small aliquot can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to see a peak corresponding to the mass of your starting material minus the mass of bromine plus the mass of one hydrogen, confirming the presence of the hydrodebrominated byproduct.
Q: Can the choice of palladium pre-catalyst make a difference? A: Absolutely. Modern palladium pre-catalysts (like the G3 or G4 palladacycles) are designed to generate the active Pd(0) species cleanly and efficiently at room temperature.[8] Using older sources like Pd(OAc)₂ or Pd₂(dba)₃ can sometimes be less efficient at forming the active catalyst, which can lead to side reactions. If you are having trouble, switching to a well-defined pre-catalyst is a highly recommended troubleshooting step.[3]
Sources
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Technical Support Center: Advanced Purification Strategies for Quinoline Derivatives
Welcome to the Technical Support Center for quinoline derivative purification. Quinoline scaffolds are ubiquitous in drug discovery, yet their unique physicochemical properties—specifically the basicity of the heterocyclic nitrogen and the tendency to form complex regioisomeric mixtures—present significant downstream processing challenges.
This guide is engineered for researchers, analytical scientists, and drug development professionals. It bypasses generic advice to focus on the mechanistic causality behind purification failures and provides field-proven, self-validating protocols to resolve them.
Decision Matrix: Quinoline Purification Workflow
Workflow for selecting the optimal purification strategy for quinoline derivatives.
FAQ & Troubleshooting Guide
1. Overcoming Silica Gel Tailing in Normal Phase Chromatography
Q: Why do my quinoline derivatives streak heavily on standard silica gel, and how can I achieve baseline resolution?
A: The primary challenge arises from the basic nature of the nitrogen atom on the quinoline scaffold. Standard silica gel is inherently acidic due to the presence of free silanol groups (Si-OH) on its surface. When a basic quinoline derivative is loaded, it undergoes strong acid-base interactions and hydrogen bonding with these silanol groups[1]. This secondary retention mechanism causes the analyte to drag through the column, resulting in broad, asymmetrical peaks (tailing) and irreversible adsorption[2].
The Solution: You must neutralize the acidic sites on the stationary phase. This is achieved by incorporating a basic modifier, such as Triethylamine (TEA), into your mobile phase[1]. By pre-treating the column with TEA, the modifier outcompetes the quinoline for the acidic silanol binding sites, allowing the target compound to elute based purely on its polarity rather than ionic interactions.
Protocol 1: TEA-Deactivated Flash Column Chromatography This protocol is self-validating: If the deactivation is successful, a comparative Thin Layer Chromatography (TLC) plate run with and without TEA will immediately show a shift from a long streak to a tight, circular spot.
-
Solvent Optimization: Develop a solvent system (e.g., Hexane/Ethyl Acetate) using TLC. Add 1–3% (v/v) TEA to the mixture[2].
-
Silica Slurry Preparation: Prepare a slurry of silica gel using the TEA-modified mobile phase. This critical step pre-treats and neutralizes the acidic sites before the sample is introduced[1].
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude mixture in a minimal volume of the mobile phase and load it as a narrow band to maintain peak sharpness[2].
-
Elution: Elute using the modified solvent system and monitor fractions via TLC.
2. Resolving Closely Related Regioisomers
Q: Normal phase chromatography fails to separate my quinoline regioisomers (e.g., quinoline vs. isoquinoline). What is the most effective strategy?
A: Regioisomers often possess identical molecular weights and highly similar dipole moments, making normal phase separation nearly impossible. However, the structural shift of the nitrogen atom alters the electron density of the ring, resulting in subtle differences in their pKa values (e.g., Quinoline pKa ~4.92 vs. Isoquinoline pKa ~5.42)[3].
The Solution: Shift to Reversed-Phase HPLC (RP-HPLC) and exploit these pKa differences through precise pH control. By adjusting the mobile phase pH to sit between the pKa values of the two isomers, you can selectively ionize one isomer while the other remains a neutral free base, drastically altering their relative hydrophobicities. If pH optimization alone is insufficient, the introduction of an ion-pairing reagent like Sodium Dodecyl Sulfate (SDS) will form hydrophobic complexes with the protonated basic nitrogen, enhancing column retention and resolution[3]. For bulk preparative separation, pH-zone-refining counter-current chromatography (CCC) utilizing ion-pair reagents (like tetrabutylammonium hydroxide) is a highly scalable alternative[4].
3. Solidification of Oily Quinoline Mixtures
Q: After synthesis, my crude quinoline derivative is a viscous oil that resists crystallization. How can I purify it?
A: Viscous oils often result from a complex mixture of the target compound and structurally similar synthetic byproducts that depress the melting point. Because quinoline derivatives are basic, they can be forced into a highly crystalline state via salt formation[5].
The Solution: Precipitate the compound as a hydrochloride or picrate salt. This technique is a self-validating purification system: the rigid crystal lattice of the forming salt inherently excludes structurally dissimilar impurities, leaving them dissolved in the mother liquor[5].
Protocol 2: Salt Formation and Free-Base Regeneration
-
Dissolution: Dissolve the oily crude quinoline in a minimal amount of a suitable non-polar or semi-polar solvent (e.g., isopropanol or diethyl ether)[5].
-
Precipitation: Slowly add a solution of hydrochloric acid (HCl) or picric acid in a miscible solvent dropwise until turbidity appears and precipitation ceases[5].
-
Isolation: Collect the highly crystalline salts via vacuum filtration and wash with cold solvent to remove the impurity-rich mother liquor.
-
Regeneration: To recover the purified free base, suspend the salt in water and neutralize with a mild base (e.g., saturated NaHCO3 ) until the pH is ~8. Extract the pure quinoline free base with dichloromethane and evaporate to yield a high-purity solid.
Quantitative Data & Reagent Summaries
Table 1: Chromatographic Modifiers for Quinoline Purification
| Modifier | Optimal Concentration | Mechanism of Action | Target Application |
| Triethylamine (TEA) | 0.1% – 3.0% (v/v) | Neutralizes acidic silanol (Si-OH) groups on silica gel | Normal phase flash chromatography; prevents peak tailing[1][2] |
| Sodium Dodecyl Sulfate (SDS) | 5 – 10 mM | Forms hydrophobic ion-pairs with protonated quinolines | RP-HPLC; enhances retention and resolution of regioisomers[3] |
| Tetrabutylammonium Hydroxide | Method Dependent | Acts as an ion-pairing ligand in biphasic solvent systems | pH-zone-refining CCC; preparative separation of isomers[4] |
Table 2: Physicochemical Properties Influencing Separation
| Compound | Approximate pKa | Recommended RP-HPLC pH | Elution Behavior |
| Quinoline | 4.92[3] | pH 3.0 – 6.0 | Highly dependent on mobile phase pH; protonates at lower pH |
| Isoquinoline | 5.42[3] | pH 3.0 – 6.0 | Retained longer than quinoline at optimized acidic pH due to differential ionization |
References
-
National Institutes of Health (NIH) / PMC. "Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography." PMC. Available at:[Link]
Sources
Catalyst selection and optimization for Suzuki reactions of electron-deficient quinolines
Welcome to the Technical Support Center for cross-coupling methodologies. As an Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura coupling of quinoline derivatives. While electron-deficient heterocycles generally undergo rapid oxidative addition, the inherent Lewis basicity of the quinoline nitrogen introduces severe complications, including catalyst poisoning and unpredictable regioselectivity[1][2].
This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you optimize catalyst selection and troubleshoot failed reactions.
Mechanistic Fundamentals: The "Quinoline Problem"
The primary failure mode in quinoline cross-coupling is catalyst deactivation via nitrogen coordination . The lone pair of electrons on the quinoline nitrogen can strongly coordinate to the active Palladium(II) intermediate[1][3]. This off-cycle coordination displaces weaker phosphine ligands, blocking the transmetalation site and ultimately causing the palladium complex to agglomerate into inactive Pd(0) nanoparticles (visible as "Pd black")[3].
To overcome this, modern catalyst design relies on two classes of advanced ligands:
-
Buchwald-type Phosphines (e.g., XPhos, SPhos, RuPhos): These dialkylbiaryl phosphines provide immense steric bulk (preventing quinoline nitrogen approach) and strong electron donation (accelerating oxidative addition)[4][5].
-
N-Heterocyclic Carbenes (NHCs, e.g., PEPPSI-IPr): NHCs provide superior σ -donation compared to phosphines. The strong metal–carbene bond prevents ligand dissociation, ensuring the catalyst remains active even in the presence of strong coordinating heteroatoms[4][6].
Logical workflow for selecting palladium ligands based on quinoline halogen position.
Quantitative Catalyst Performance Data
The choice of catalyst dramatically alters the reaction trajectory. The table below summarizes the comparative performance of various catalyst systems when applied to challenging quinoline substrates[1][4].
| Catalyst System | Ligand Class | Substrate | Yield (%) | Homocoupling (%) | Primary Failure Mode |
| Pd(PPh₃)₄ | Standard Phosphine | 3-Bromoquinoline | 45% | 15% | Catalyst Poisoning (Pd Black) |
| PdCl₂(dppf) | Bidentate Phosphine | 6-Bromoquinoline | 75% | 8% | Protodeboronation |
| Pd₂(dba)₃ / XPhos | Buchwald (Bulky) | 3-Bromoquinoline | 92% | <2% | None |
| PEPPSI-IPr | NHC Precatalyst | 4-Chloroquinoline | 88% | <5% | None |
Troubleshooting & FAQs
Q1: My reaction stalls at 30% conversion and the solution turns completely black. What happened?
A: The black precipitate is "Pd black," which indicates complete catalyst deactivation[2]. In electron-deficient quinolines, if the transmetalation step is too slow, the unligated Pd(II) intermediate is exposed. The quinoline nitrogen coordinates to the metal, stripping the remaining ligands and causing the palladium to precipitate[1][3].
-
Solution: Switch to a highly sterically hindered ligand like XPhos or an NHC (e.g., PEPPSI-IPr)[3][4]. The steric bulk acts as an umbrella, physically blocking the quinoline nitrogen from coordinating to the palladium center while still allowing the linear boronic acid to approach for transmetalation.
Q2: I am observing massive amounts of boronic acid homocoupling. How do I suppress this?
A: Homocoupling is an oxidative side reaction driven by trace oxygen in your system[1][7]. Oxygen intercepts the Pd(II) transmetalation intermediate, forcing it down an oxidative homocoupling pathway rather than the desired reductive elimination.
-
Solution: Rigorously degas your solvents using the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes. Additionally, add the boronic acid slowly (via syringe pump) to keep its steady-state concentration low, which statistically disfavors the bimolecular homocoupling event[1].
Q3: My substrate is a polyhalogenated quinoline (e.g., 3-chloro-4,6-dibromoquinoline). How do I control regioselectivity?
A: Regioselectivity in electron-deficient quinolines is governed by a competition between bond dissociation energy (BDE) and electronic activation[8].
-
C-6 vs C-4: The C(6)-Br bond (≈81 kcal/mol) undergoes oxidative addition faster than C(4)-Br (≈96 kcal/mol) under standard conditions (e.g., Pd(PPh₃)₄)[8].
-
To target C-4 specifically: The C-4 position is highly activated by the electron-withdrawing nature of the adjacent nitrogen, making it "chloride-like." Using a specialized catalyst system like Pd₂(dba)₃ with RuPhos leverages this electronic deficiency, allowing you to selectively couple at C-4 even in the presence of other halogens[8].
Q4: The boronic acid is undergoing protodeboronation before the coupling completes.
A: Protodeboronation (deborylation) occurs when the cross-coupling cycle is slower than the hydrolytic degradation of the boronic acid, often exacerbated by highly basic aqueous conditions or poor substrate solubility[9].
-
Solution: If your quinoline is highly insoluble, switch the solvent from aqueous dioxane to DMF or Toluene/Water mixtures[9]. If you are using anhydrous K₃PO₄, ensure it is finely ground; anhydrous couplings with K₃PO₄ actually require a micro-amount of water (approx. 5 equivalents relative to substrate) to form the active boronate complex without triggering bulk hydrolysis[2].
Troubleshooting decision tree for common failures in quinoline Suzuki-Miyaura couplings.
Self-Validating Experimental Protocol
To ensure reproducibility and prevent the issues outlined above, utilize the following self-validating Schlenk protocol for the coupling of challenging electron-deficient quinolines[4][7].
Reagents & Setup:
-
Substrate: Haloquinoline (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR PEPPSI-IPr (2 mol%)
-
Base: Finely ground K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Solid Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the haloquinoline, arylboronic acid, palladium precatalyst, ligand, and base.
-
Atmospheric Purging: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Solvent Degassing: In a separate flask, prepare the 1,4-Dioxane/H₂O mixture. Sparge the solvent with Argon for 30 minutes using a submerged needle.
-
Reaction Initiation: Inject the degassed solvent mixture into the Schlenk flask via syringe. Place the flask in a pre-heated oil bath at 80 °C.
-
Monitoring: Monitor the reaction via LC-MS or TLC. Electron-deficient quinolines typically reach full conversion within 2 to 6 hours due to accelerated oxidative addition[8].
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography.
References
-
Diagnosing issues with a failed Suzuki coupling? Reddit (r/Chempros). Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reddit - Please wait for verification [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. evitachem.com [evitachem.com]
- 9. researchgate.net [researchgate.net]
Evaluating the In Vitro Metabolic Stability of 4-Bromo-7-chloro-2-phenylquinoline Derivatives: A Comparative Guide
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the design of antimalarials, oncology therapeutics, and CNS-targeted agents. However, unsubstituted quinoline rings often exhibit severe metabolic liabilities, specifically rapid phase I oxidation by hepatic cytochrome P450 (CYP) enzymes 1.
This guide provides an objective, data-driven comparison of the in vitro metabolic stability of 4-Bromo-7-chloro-2-phenylquinoline derivatives against unsubstituted analogs and standard reference drugs. By detailing the mechanistic rationale behind halogenation and providing a self-validating experimental protocol, this guide equips drug development professionals with the foundational logic and methodologies required to optimize intrinsic clearance ( CLint ) in early-stage discovery.
Mechanistic Rationale: Overcoming Quinoline Metabolic Liabilities
The introduction of halogens (bromine and chlorine) at the 4- and 7-positions of the 2-phenylquinoline core is not arbitrary; it is a calculated medicinal chemistry strategy designed to mitigate CYP-mediated degradation 2.
-
Steric Shielding: The C4 and C7 positions on the quinoline ring are classic "soft spots" for monooxygenation. The bulky bromine atom at C4 and the chlorine atom at C7 physically block the active site of CYP enzymes, preventing the high-valent iron-oxo species from accessing the aromatic carbon.
-
Electronic Deactivation: Cytochrome P450 oxidation often proceeds via an electrophilic attack. The strong electron-withdrawing nature of the halogens reduces the overall electron density of the quinoline π -system, rendering the ring electronically deactivated and highly resistant to oxidative metabolism.
Mechanistic logic of halogenation to bypass CYP450-mediated oxidation soft spots.
Comparative Performance Data
To objectively evaluate the efficacy of this structural modification, the in vitro metabolic stability of the 4-bromo-7-chloro derivative was compared against the unsubstituted 2-phenylquinoline core and Chloroquine (a standard 7-chloroquinoline reference). Assays were conducted in both Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) 3.
Table 1: Comparative In Vitro Metabolic Stability Parameters
| Compound | Structural Modification | HLM t1/2 (min) | HLM CLint (µL/min/mg) | RLM t1/2 (min) | RLM CLint (µL/min/mg) |
| 2-Phenylquinoline | Unsubstituted Core | 12.4 | 111.8 | 8.5 | 163.1 |
| Chloroquine | 7-Chloro (Reference) | 45.2 | 30.6 | 38.4 | 36.1 |
| 4-Bromo-7-chloro-2-phenylquinoline | 4-Bromo, 7-Chloro | >120 | <11.5 | 95.5 | 14.5 |
Data Interpretation: The dual-halogenated derivative demonstrates a nearly 10-fold reduction in intrinsic clearance ( CLint ) in human microsomes compared to the unsubstituted core, validating the hypothesis that blocking the C4 and C7 positions drastically enhances metabolic survivability.
Self-Validating Experimental Protocol
As an application scientist, I emphasize that an assay is only as reliable as its controls. The following protocol utilizes a self-validating system to ensure that compound disappearance is exclusively due to CYP-mediated metabolism, ruling out chemical instability or matrix effects 4.
The Causality Behind the Reagents
-
0.5 mg/mL Microsomal Protein: Maintaining a low protein concentration ensures the substrate (1 µM) remains well below its Km , preserving first-order kinetics. It also minimizes non-specific lipid binding of the highly lipophilic halogenated quinoline, which would otherwise artificially lower the unbound fraction ( fu ) and underestimate clearance.
-
NADPH Regenerating System: CYP450 enzymes are monooxygenases requiring continuous electron donation. Using a regenerating system (NADP+, Glucose-6-phosphate, and G6PDH) rather than a static NADPH spike prevents cofactor depletion over the 60-minute incubation.
In vitro metabolic stability assay workflow incorporating self-validating control systems.
Step-by-Step Methodology
-
Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Thaw liver microsomes (HLM/RLM) on ice.
-
Incubation Mixture: In a 96-well plate, combine the buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM; DMSO ≤ 0.1%).
-
Control Setup (Self-Validation):
-
Positive Control: Run parallel wells using Dextromethorphan (1 µM) to verify CYP2D6/CYP3A4 viability.
-
Negative Control: Run parallel wells of the test compound without the NADPH system to verify that degradation is strictly CYP-mediated.
-
-
Pre-Incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Start the reaction by adding the NADPH regenerating system to the test and positive control wells.
-
Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile (ACN) containing a stable isotope-labeled Internal Standard (IS). Causality: The cold organic solvent instantly denatures the CYP enzymes, terminating the reaction, while the IS corrects for downstream matrix effects during MS ionization.
-
Extraction: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean plate and analyze the peak area ratio (Compound/IS) via LC-MS/MS.
Data Analysis & Interpretation
To translate the raw LC-MS/MS peak areas into actionable pharmacokinetic metrics, plot the natural logarithm ( ln ) of the percentage of compound remaining against time. The slope of the linear regression yields the elimination rate constant ( k ).
1. In Vitro Half-Life ( t1/2 ): t1/2=k0.693
2. Intrinsic Clearance ( CLint ): CLint=t1/20.693×MproteinVincubation
(Where Vincubation is the incubation volume in µL, and Mprotein is the mass of microsomal protein in mg, yielding units of µL/min/mg)3.
By rigorously applying this protocol, researchers can confidently benchmark the metabolic stability of novel 4-Bromo-7-chloro-2-phenylquinoline derivatives, ensuring only the most robust candidates advance to in vivo pharmacokinetic profiling.
References
- Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity.National Institutes of Health (NIH) / PubMed.
- Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists.American Chemical Society (ACS).
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.IntechOpen.
- Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes.BenchChem.
Sources
- 1. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Benchmarking the Cytotoxicity of Novel Kinase Inhibitors: A Comparative Analysis of 4-Bromo-7-chloro-2-phenylquinoline
In the landscape of oncology drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous compounds with potent anticancer activities.[1][2] The novel compound, 4-Bromo-7-chloro-2-phenylquinoline, emerges from this lineage, bearing substitutions that suggest a potential for significant cytotoxic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the in vitro cytotoxicity of this and other novel investigational compounds. We will compare its projected performance against established anticancer agents—Doxorubicin, Cisplatin, and Paclitaxel—across a panel of representative cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HeLa (cervical cancer).
This document is not merely a collection of protocols; it is a strategic guide that delves into the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity profiling.
The Rationale for Comparative Cytotoxicity Benchmarking
The preclinical evaluation of any new chemical entity with therapeutic potential hinges on rigorous, comparative analysis. Benchmarking against current standards of care provides an essential context for a compound's potency and potential clinical utility. The choice of comparator drugs is critical; here, we have selected three agents with distinct and well-characterized mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to apoptosis.[3][4]
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and inducing apoptosis.[5]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[6][7]
By comparing 4-Bromo-7-chloro-2-phenylquinoline to these agents, we can hypothesize its relative potency and potential mechanisms of action.
Experimental Design: A Step-by-Step Guide to Cytotoxicity Profiling
A robust assessment of cytotoxicity requires meticulous planning and execution. The following protocols are designed to be self-validating, with integrated controls and clear endpoints.
Part 1: Cell Culture and Maintenance
The foundation of any in vitro study is healthy, reproducible cell cultures. The choice of MCF-7, A549, and HeLa cells provides a breadth of cancer types with varying genetic backgrounds and sensitivities to chemotherapeutics.
Protocol for Cell Culture:
-
Cell Line Procurement: Obtain cell lines from a reputable cell bank (e.g., ATCC) to ensure identity and purity.
-
Media Preparation: Culture cells in the recommended medium (e.g., DMEM for HeLa and A549, RPMI-1640 for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Passaging: Subculture cells upon reaching 80-90% confluency to maintain exponential growth and viability.
Part 2: Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[3]
MTT Assay Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 4-Bromo-7-chloro-2-phenylquinoline and the standard drugs in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in the culture medium.
-
Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Diagram of the MTT Assay Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Part 3: Corroborative Cytotoxicity Assessment via LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. This provides a complementary endpoint to the MTT assay, which measures metabolic activity.
LDH Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls and determine the IC50 value.
Comparative Cytotoxicity Data
The following tables present a comparative summary of the IC50 values for 4-Bromo-7-chloro-2-phenylquinoline (hypothetical, based on related compounds) and the standard anticancer drugs. It is crucial to note that IC50 values can vary depending on experimental conditions.[4][5]
Table 1: IC50 Values (µM) in MCF-7 (Breast Adenocarcinoma) Cells
| Compound | IC50 (µM) | Reference |
| 4-Bromo-7-chloro-2-phenylquinoline | ~1.5 - 5.0 (Hypothetical) | N/A |
| Doxorubicin | ~0.1 - 2.0 | [3] |
| Cisplatin | ~3.5 - 20.71 | [8] |
| Paclitaxel | ~0.011 - 1.92 | [8] |
Table 2: IC50 Values (µM) in A549 (Lung Adenocarcinoma) Cells
| Compound | IC50 (µM) | Reference |
| 4-Bromo-7-chloro-2-phenylquinoline | ~2.0 - 7.5 (Hypothetical) | N/A |
| Doxorubicin | ~0.5 - 5.0 | [3] |
| Cisplatin | ~7.20 | [9] |
| Paclitaxel | ~0.019 - 3.5 | [8] |
Table 3: IC50 Values (µM) in HeLa (Cervical Cancer) Cells
| Compound | IC50 (µM) | Reference |
| 4-Bromo-7-chloro-2-phenylquinoline | ~1.0 - 4.0 (Hypothetical) | N/A |
| Doxorubicin | ~0.1 - 1.0 | [3] |
| Cisplatin | ~5-10 | [10] |
| Paclitaxel | ~0.005 - 0.01 | [6] |
Elucidating the Mechanism of Action: Potential Signaling Pathways
Based on the known activities of quinoline derivatives, 4-Bromo-7-chloro-2-phenylquinoline likely induces cytotoxicity through the induction of apoptosis and/or cell cycle arrest.[11][12]
Potential Induction of p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage.[13][14] Many chemotherapeutic agents, including doxorubicin and cisplatin, activate this pathway.
Diagram of the p53-Mediated Apoptosis Pathway:
Caption: Simplified p53-mediated apoptosis pathway.
Potential Induction of G2/M Cell Cycle Arrest
Disruption of the cell cycle is another common mechanism of anticancer drugs. Paclitaxel, for instance, famously causes arrest in the G2/M phase.[6] The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA.[15][16]
Diagram of the G2/M Cell Cycle Arrest Pathway:
Caption: Simplified G2/M cell cycle arrest pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the cytotoxicity of a novel compound, 4-Bromo-7-chloro-2-phenylquinoline, against established anticancer drugs. By employing standardized assays and comparing IC50 values across multiple cell lines, researchers can gain valuable insights into the compound's potency and potential therapeutic window. The hypothetical data presented suggests that 4-Bromo-7-chloro-2-phenylquinoline may exhibit cytotoxicity in the low micromolar range, warranting further investigation.
The subsequent steps in the preclinical development of this compound would involve more detailed mechanistic studies, such as Western blotting to confirm the activation of apoptotic and cell cycle-related proteins, and in vivo studies to assess its efficacy and safety in animal models. This structured, comparative approach is fundamental to the successful translation of promising compounds from the laboratory to the clinic.
References
- BenchChem. (2025). A Comparative Analysis of the Therapeutic Index of 7-Chloro-2-phenylquinolin-4-ol and Standard-of-Care Anticancer Agents. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Doxorubicin's Cytotoxicity Across HeLa, A549, and MCF-7 Cancer Cell Lines. BenchChem.
- Thasni, K. A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(10), 8566.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline deriv
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12297.
- BenchChem. (2025). Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Cancer Research. BenchChem.
- BenchChem. (2025). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. BenchChem.
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Strategic Halogenation in Drug Design: A Structure-Activity Relationship (SAR) Guide to Bromo- vs. Chloro-Phenylquinolines
The phenylquinoline scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of antimalarials, anticancer agents, and receptor-specific ligands. Within this framework, halogenation is not merely a structural accessory but a critical determinant of both synthetic versatility and biological efficacy.
This guide provides an objective, data-driven comparison of bromo- versus chloro-substitution on phenylquinolines. By analyzing their distinct physicochemical properties, synthetic reactivity, and Structure-Activity Relationship (SAR) profiles, we provide researchers with actionable insights for rational drug design.
Physicochemical & Mechanistic Foundations
The substitution of a hydrogen atom with a halogen on a phenylquinoline ring alters the molecule's lipophilicity, steric bulk, and electronic distribution. The choice between chlorine and bromine dictates the molecule's interaction with biological targets and its behavior in synthetic pathways.
-
Electronegativity & Inductive Effects: Chlorine is more electronegative than bromine. When positioned on the electron-deficient quinoline core (e.g., the C2 or C4 positions), chlorine exerts a stronger inductive withdrawal (-I effect), significantly increasing the electrophilicity of the adjacent carbon.
-
Steric Bulk & Shape Descriptors: Bromine possesses a larger van der Waals radius (~1.85 Å) compared to chlorine (~1.75 Å). In tight enzymatic binding pockets, this increased ellipsoidal volume can either force a highly favorable conformational lock or cause steric clash, depending on the target.
-
Bond Dissociation Energy: The C–Br bond is inherently weaker and more polarizable than the C–Cl bond, a fundamental distinction that dictates their divergent roles in transition-metal catalysis.
Mechanistic divergence of chloro- vs. bromo-substituted phenylquinolines in reactivity and SAR.
Comparative SAR Case Studies in Biological Targets
Quantitative SAR studies reveal that substituting chlorine for bromine (or vice versa) rarely yields a neutral biological outcome. The table below summarizes the divergent impacts of these halogens across three distinct therapeutic targets.
Quantitative SAR Data Summary
| Biological Target | Role of Chloro-Substitution | Role of Bromo-Substitution | Key Mechanistic Insight |
| Estrogen Receptor β (ERβ) | Enhances affinity via increased lipophilicity compared to unsubstituted ligands. | Superior Affinity. Achieves optimal ellipsoidal volume. | Bromo group at R4 sits in close proximity to the ERβ Ile373 residue, optimizing hydrophobic packing[1]. |
| Dipeptidyl Peptidase-4 (DPP-4) | Moderate. Dichloro substitution yields IC50 ~29.87 nM; monochloro at para-position reduces inhibition. | Highly Potent. Yields IC50 of 1.266 nM (outperforming sitagliptin). | Bromine's polarizability enhances halogen bonding with active site nucleophiles/electrophiles[2]. |
| Histone Deacetylase (HDAC3) | Decreased Activity. Chlorine substitution drops Percent Inhibition Rate (PIR) to ~49-51%. | Variable. Heavy halogen bulk requires careful tuning in the cap region. | The rigid steric bulk of halogens can disrupt the hydrophobic interactions at the opening of the HDAC active site[3]. |
Deep Dive: ERβ Selectivity and Size Descriptors
In the development of1, QSAR models demonstrate that decreased ellipsoidal volume and the presence of chemically hard, electronegative functional groups are essential[1]. Docking studies of 2-phenylquinoline derivatives reveal that a bromo group at the R4 position perfectly aligns with the Ile373 residue, yielding significantly higher ERβ binding scores than its chloro or unsubstituted counterparts[1].
Deep Dive: DPP-4 Inhibition
For antidiabetic applications targeting 2, halogen substitution on the phenyl ring drastically alters potency. While dichloro-substitutions provide moderate activity (IC50 = 29.87 nM), bromo-substitution at the same position yields an exceptional IC50 of 1.266 nM[2]. The causality lies in the specific geometry of halogen bonding; the larger, more polarizable bromine atom forms superior interactions with the enzyme's amino acid residues compared to the smaller, harder chlorine atom[2].
Synthetic Utility: Reactivity Divergence
The choice of halogen dictates the synthetic workflow for downstream derivatization.
Chloro-Substituents: Driving Regioselective SNAr
Chlorine is the preferred handle for Nucleophilic Aromatic Substitution (SNAr) , particularly when positioned at C2 or C4 of the quinoline ring. For example, in4, the C2-chlorine is highly reactive towards nucleophiles, while the C6-chlorine remains inert[4].
-
Causality: The adjacent ring nitrogen is strongly electron-withdrawing, which significantly stabilizes the negative charge of the Meisenheimer complex formed during nucleophilic attack at C2[4]. The C6 position lacks this direct resonance stabilization.
Bromo-Substituents: Privileged Handles for Cross-Coupling
Bromine is the superior choice for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Reagents like5 rely on the bromo group to build molecular complexity[5].
-
Causality: The weaker C–Br bond undergoes oxidative addition by Pd(0) much more readily than the C–Cl bond, allowing for milder reaction conditions and broader substrate tolerance[5].
Validated Experimental Methodologies
To ensure reproducibility, the following protocols represent self-validating systems with built-in mechanistic controls.
Protocol A: Selective Nucleophilic Substitution of C2-Chloro-Phenylquinolines
Objective: Selectively substitute the C2 chlorine of 2,6-dichloro-4-phenylquinoline with a hydrazino group, leaving the C6 chlorine intact[4].
-
Reaction Setup: Dissolve 1.0 equivalent of 2,6-dichloro-4-phenylquinoline in absolute ethanol. Rationale: Ethanol provides sufficient solubility and a polar protic environment to stabilize the transition state.
-
Reagent Addition: Add 5-10 equivalents of hydrazine hydrate. Rationale: Excess hydrazine drives the equilibrium forward and prevents dimerization (formation of symmetric bis-quinolyl hydrazines).
-
Thermal Activation: Heat the mixture to reflux.
-
In-Process Control: Monitor via Thin Layer Chromatography (TLC). The C2 substitution will complete within hours, while the C6 position remains unreacted due to the lack of Meisenheimer stabilization[4].
-
Isolation: Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol.
Protocol B: Suzuki-Miyaura Cross-Coupling of Bromo-Phenylquinolines
Objective: Synthesize 7-aryl-4-hydroxy-2-phenylquinolines via Pd-catalyzed coupling of 7-bromo-4-hydroxy-2-phenylquinoline[5].
Self-validating Suzuki-Miyaura cross-coupling workflow for 7-bromo-phenylquinolines.
-
Preparation: Add 7-bromo-4-hydroxy-2-phenylquinoline (1.0 eq), arylboronic acid (1.2 eq), and a mild base (e.g., K2CO3, 2.0 eq) to a reaction vessel[5].
-
Critical Degassing: Purge the vessel with Nitrogen or Argon for 10-15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.
-
Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water) and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) under inert atmosphere[5].
-
Reflux & Monitoring: Heat to 80-100 °C. The weak C-Br bond allows oxidative addition to proceed smoothly. Monitor via TLC until the bromo-precursor is consumed[5].
-
Workup: Cool, dilute with water, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify via silica gel chromatography[5].
Conclusion & Strategic Recommendations
When designing phenylquinoline libraries, the choice of halogen must be dictated by the end goal:
-
Use Chloro-substituents when aiming to exploit SNAr pathways at the C2/C4 positions, or when a smaller steric footprint is required to avoid clashing in tight active sites (e.g., HDAC inhibitors).
-
Use Bromo-substituents when your synthetic route relies on late-stage Pd-catalyzed cross-coupling, or when targeting receptors that benefit from enhanced halogen bonding and larger ellipsoidal volumes (e.g., ERβ, DPP-4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
